H-Leu-Gly-OEt.HCl
Description
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Properties
Molecular Formula |
C10H21ClN2O3 |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-4-15-9(13)6-12-10(14)8(11)5-7(2)3;/h7-8H,4-6,11H2,1-3H3,(H,12,14);1H/t8-;/m0./s1 |
InChI Key |
SKBAOFNFKUKAMV-QRPNPIFTSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CC(C)C)N.Cl |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CC(C)C)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to L-Leucyl-glycine Ethyl Ester Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive overview of L-Leucyl-glycine ethyl ester hydrochloride, a dipeptide derivative of interest to researchers and professionals in drug development and biochemical sciences. We will delve into its fundamental properties, a detailed methodology for its synthesis, robust characterization techniques, and its potential applications, grounding our discussion in established chemical principles.
Core Molecular Attributes
L-Leucyl-glycine ethyl ester hydrochloride is a dipeptide composed of L-leucine and the ethyl ester of glycine, presented as its hydrochloride salt. This modification enhances its solubility in aqueous and some organic media, a desirable characteristic for many experimental and formulation contexts.
| Property | Value | Source/Calculation |
| Chemical Formula | C₁₀H₂₁ClN₂O₃ | Calculated |
| Molecular Weight | 252.74 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | Inferred from precursors |
| Solubility | Expected to be soluble in water, ethanol, and methanol | Based on Glycine ethyl ester HCl[1][2] |
| Stereochemistry | (S)-configuration at the α-carbon of the leucine residue | By definition of L-Leucine |
Calculation of Molecular Formula and Weight:
-
L-Leucine: C₆H₁₃NO₂
-
Glycine ethyl ester: C₄H₉NO₂
-
L-Leucyl-glycine ethyl ester (dipeptide): C₁₀H₂₀N₂O₃ (formed by condensation, with loss of H₂O)
-
L-Leucyl-glycine ethyl ester HCl: C₁₀H₂₀N₂O₃ · HCl → C₁₀H₂₁ClN₂O₃
-
Molecular Weight Calculation: (10 * 12.01) + (21 * 1.01) + (1 * 35.45) + (2 * 14.01) + (3 * 16.00) = 252.74 g/mol
Synthesis of L-Leucyl-glycine Ethyl Ester Hydrochloride: A Step-by-Step Protocol
The synthesis of this dipeptide ester hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves the protection of the amine group of L-leucine, activation of its carboxyl group, coupling with glycine ethyl ester, and subsequent deprotection and salt formation.
Caption: Synthetic workflow for L-Leucyl-glycine ethyl ester HCl.
Materials and Reagents
-
L-Leucine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Methoxyacetylene or other coupling agents (e.g., DCC, EDC/HOBt)
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous diethyl ether
-
Ethyl acetate
-
Hydrochloric acid (concentrated and as a solution in ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Protocol
Part A: Synthesis of N-Benzyloxycarbonyl-L-leucine (N-Cbz-L-Leucine)
-
Dissolution: Dissolve L-leucine in a 2M sodium carbonate solution with cooling in an ice bath.
-
Protection: Add benzyl chloroformate (Cbz-Cl) dropwise to the stirred solution, maintaining the temperature below 5°C. The pH should be kept alkaline by the concurrent addition of 4M sodium carbonate solution.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted Cbz-Cl. Acidify the aqueous layer with cold 2M HCl to precipitate the N-Cbz-L-leucine.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Part B: Synthesis of N-Cbz-L-Leucyl-glycine Ethyl Ester
This protocol is adapted from a known method for similar peptide couplings.[6]
-
Preparation of Glycine Ethyl Ester Free Base: Neutralize glycine ethyl ester hydrochloride with a suitable base (e.g., a cold potassium carbonate solution) and extract the free base into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.
-
Coupling Reaction: In a reaction vessel, dissolve N-Cbz-L-leucine and an equimolar amount of the prepared glycine ethyl ester in ethyl acetate.
-
Activation and Coupling: Add methoxy acetylene (approximately 1.3 moles per mole of glycine ester) to the mixture. Heat the reaction under reflux at around 50°C for 3 hours, during which a homogenous solution should form.[6]
-
Work-up: Cool the solution and dilute with diethyl ether. Wash the organic layer successively with a cold potassium carbonate solution, water, a cold 0.5 N hydrochloric acid solution, and finally with water again.[6]
-
Isolation: Dry the organic solution over anhydrous sodium sulfate. Evaporate the solvent slowly to crystallize the protected dipeptide ester. Collect the crystals by filtration and wash with a small amount of cold diethyl ether.[6]
Part C: Deprotection and Formation of L-Leucyl-glycine Ethyl Ester Hydrochloride
-
Hydrogenolysis: Dissolve the N-Cbz-L-Leucyl-glycine ethyl ester in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Reaction: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Salt Formation: To the filtrate, add a solution of anhydrous HCl in diethyl ether until the solution is acidic.
-
Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, L-Leucyl-glycine ethyl ester hydrochloride.
Characterization and Quality Control
To ensure the identity and purity of the synthesized L-Leucyl-glycine ethyl ester hydrochloride, a suite of analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the α-protons of leucine and glycine, the methylene and methine protons of the leucine side chain, and the amide and amine protons. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups, the α-carbons of both amino acid residues, and the carbons of the leucine and ethyl groups. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the cationic form of the dipeptide ester [M+H]⁺ at m/z 217.15. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (ester and amide I band), and N-H bending (amide II band). |
| Melting Point | A sharp melting point range, indicative of high purity. |
Applications in Research and Drug Development
Dipeptides and their ester derivatives are valuable tools in various scientific domains due to their biocompatibility and tunable properties.
-
Drug Delivery Systems: Dipeptide-based hydrogels are being explored for the controlled release of therapeutic agents. The self-assembly properties of certain dipeptides allow for the formation of nanostructures that can encapsulate drugs.
-
Pharmaceutical Intermediates: As building blocks, these compounds are crucial in the synthesis of more complex peptide-based drugs and peptidomimetics.
-
Biochemical Research: L-Leucyl-glycine ethyl ester HCl can be used in enzyme substrate studies, particularly for peptidases, and in the investigation of peptide transport mechanisms across biological membranes.
-
Prodrug Development: The ethyl ester group can act as a labile promoiety, which can be cleaved in vivo by esterases to release the active dipeptide. This can improve the pharmacokinetic properties of a parent drug.
Safety and Handling
As with all laboratory chemicals, L-Leucyl-glycine ethyl ester hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. Based on the data for glycine ethyl ester hydrochloride, this compound may cause serious eye irritation.[7]
Conclusion
L-Leucyl-glycine ethyl ester hydrochloride is a valuable dipeptide derivative with significant potential in pharmaceutical and biochemical research. The synthetic route outlined in this guide, based on established peptide chemistry principles, provides a reliable method for its preparation. Thorough characterization is paramount to ensure the quality and reproducibility of experimental results obtained using this compound. Its utility as a building block and in the development of novel drug delivery systems underscores the importance of such tailored dipeptides in advancing scientific discovery.
References
-
Loba Chemie Pvt. Ltd. (n.d.). GLYCINE ETHYL ESTER HYDROCHLORIDE. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97364, Leu-Gly. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11658447, L-Leucine, ethyl ester, hydrochloride (1:1). Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723640, Glycine ethyl ester, hydrochloride. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12176, Glycine ethyl ester. Retrieved February 5, 2026, from [Link]
- Arens, J. F. (1957). Process for the synthesis of peptides. U.S. Patent No. 2,793,204. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. 623-33-6 CAS | GLYCINE ETHYL ESTER HYDROCHLORIDE | Amino Acids & Derivatives | Article No. 03978 [lobachemie.com]
- 2. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 3. Glycine Ethyl Ester Hydrochloride – Prominent Advanced Synthesis [prominentsyn.com]
- 4. Glycine ethyl ester hydrochloride | CAS 623-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 7. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Melting Point and Thermal Properties of L-Leucyl-L-Glycine Ethyl Ester Hydrochloride (H-Leu-Gly-OEt.HCl)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction to H-Leu-Gly-OEt.HCl: A Dipeptide of Interest
L-Leucyl-L-Glycine ethyl ester hydrochloride is a dipeptide derivative with potential applications in pharmaceutical development and biochemical research. Its structure, comprising the amino acids leucine and glycine with a C-terminal ethyl ester and a hydrochloride salt, imparts specific physicochemical properties that are crucial for its handling, formulation, and stability. Understanding its thermal characteristics, particularly its melting point and decomposition profile, is a fundamental prerequisite for its effective utilization.
The Melting Point of this compound: An Estimation Based on Molecular Structure
A definitive, experimentally determined melting point for this compound is not prominently reported in scientific literature. However, we can infer its expected behavior by examining related compounds. For instance, Glycine ethyl ester hydrochloride, a simpler amino acid ester hydrochloride, exhibits a melting point in the range of 144-148 °C. The addition of the bulky, hydrophobic leucine residue to form the dipeptide this compound will significantly influence its crystal lattice structure and intermolecular forces, likely resulting in a different melting point.
Table 1: Reported Melting Points of Related Compounds
| Compound | Molecular Formula | Reported Melting Point (°C) |
| Glycine Ethyl Ester Hydrochloride | C4H10ClNO2 | 144 - 148 |
| L-Leucine | C6H13NO2 | Decomposes around 337 |
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid to a disordered liquid state. This transition is sensitive to factors such as:
-
Intermolecular Forces: The peptide backbone allows for hydrogen bonding, while the leucine side chain introduces van der Waals interactions. The hydrochloride salt form will lead to strong ionic interactions.
-
Molecular Weight and Size: Larger molecules generally have higher melting points due to increased surface area for intermolecular interactions.
-
Crystal Packing Efficiency: The way the molecules arrange themselves in the solid state will dictate the energy required to disrupt the lattice.
Given these factors, it is reasonable to hypothesize that the melting point of this compound will be distinct from its constituent amino acid esters and may be accompanied by decomposition.
Experimental Protocol for Melting Point Determination
The melting point of this compound should be determined using a calibrated digital melting point apparatus.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating Rate: A preliminary determination can be done with a rapid heating rate (10-20 °C/min) to approximate the melting range. For an accurate determination, a slower heating rate (1-2 °C/min) should be used starting from a temperature approximately 20 °C below the estimated melting point.
-
Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is the final melting point. The melting range should be reported.
-
Decomposition: It is crucial to note if the sample decomposes, indicated by a change in color (e.g., charring) or gas evolution, before or during melting.
Comprehensive Thermal Analysis: Beyond the Melting Point
To gain a deeper understanding of the thermal stability and phase transitions of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable techniques.
Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can identify the melting point, as well as other thermal events like glass transitions, crystallization, and decomposition.[1]
Expected DSC Thermogram of this compound:
A DSC thermogram of this compound would likely show a sharp endothermic peak corresponding to its melting. The peak temperature of this endotherm would provide a precise value for the melting point. The area under the peak is proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. A broad endotherm or an exothermic event following the melting peak could indicate decomposition.
Experimental Protocol for DSC Analysis:
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Experimental Conditions:
-
Temperature Program: The sample is typically heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting and decomposition events (e.g., 25 °C to 350 °C).
-
Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
-
Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion. Any other thermal events are also noted and characterized.
Diagram 1: Conceptual DSC Workflow
A conceptual workflow for DSC analysis.
Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition
TGA measures the change in mass of a sample as a function of temperature or time. This technique is crucial for determining the thermal stability of a compound and for studying its decomposition pathway.
Expected TGA Profile of this compound:
The TGA curve for this compound is expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, one or more distinct mass loss steps will likely be observed, corresponding to the decomposition of the molecule. The temperature at which decomposition begins (the onset temperature) is a key indicator of its thermal stability. The decomposition of a dipeptide ester hydrochloride could proceed through various pathways, including the loss of the ethyl group, decarboxylation, and cleavage of the peptide bond.
Experimental Protocol for TGA Analysis:
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).
-
Instrument Calibration: The TGA instrument is calibrated for mass and temperature.
-
Experimental Conditions:
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).
-
Atmosphere: The experiment is typically run under an inert nitrogen atmosphere to study the thermal decomposition, or in an oxidative atmosphere (air) to study combustion.
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each step.
Diagram 2: Conceptual TGA Workflow
A conceptual workflow for TGA analysis.
Summary of Expected Thermal Properties and Their Significance
Table 2: Summary of Thermal Analysis Techniques and Expected Information for this compound
| Technique | Parameter Measured | Expected Information for this compound | Significance in Drug Development |
| Melting Point Apparatus | Melting Range | Provides a preliminary assessment of purity and the temperature of solid-to-liquid phase transition. | Critical for material identification, purity assessment, and formulation design. |
| Differential Scanning Calorimetry (DSC) | Heat Flow vs. Temperature | Precise melting point (Tm), enthalpy of fusion (ΔHfus), and detection of other thermal events (e.g., polymorphism, decomposition). | Essential for characterizing solid-state properties, stability screening, and compatibility studies. |
| Thermogravimetric Analysis (TGA) | Mass vs. Temperature | Onset temperature of decomposition, decomposition profile (mass loss steps), and information on thermal stability. | Informs on the upper-temperature limits for processing and storage, and provides insights into degradation pathways. |
Conclusion: A Roadmap for the Thermal Characterization of this compound
While a specific melting point for L-Leucyl-L-Glycine ethyl ester hydrochloride is not readily found in existing literature, a comprehensive understanding of its thermal properties is achievable through the systematic application of standard analytical techniques. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers and drug development professionals to thoroughly characterize this dipeptide derivative. The data obtained from melting point determination, DSC, and TGA will provide critical insights into its purity, solid-state behavior, and thermal stability, thereby facilitating its successful application in research and development. It is imperative that any experimentally determined values for the melting point and thermal decomposition of this compound be reported in future publications to enrich the collective knowledge base for this and related compounds.
References
-
Loba Chemie. GLYCINE ETHYL ESTER HYDROCHLORIDE. [Link]
-
FooDB. Showing Compound L-Leucine (FDB001946). [Link]
- Gabbott, P. (Ed.). (2008). Principles and Applications of Thermal Analysis. Blackwell Publishing. (A general reference for the principles of DSC and TGA)
- Wesolowski, M. (1981). Thermal analysis of peptides. Journal of Thermal Analysis, 20(2), 323-334. (A representative, albeit older, reference on the topic of peptide thermal analysis).
-
Journal of Pharmaceutical Research International. Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of H-Leu-Gly-OEt.HCl from Amino Acids
Abstract: This document provides a comprehensive guide for the synthesis of the dipeptide L-leucyl-glycine ethyl ester hydrochloride (H-Leu-Gly-OEt.HCl). The protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. It details a robust, field-proven solution-phase synthesis methodology, beginning from the constituent amino acids, L-leucine and glycine. The narrative emphasizes the rationale behind the strategic selection of protecting groups, coupling agents, and reaction conditions to ensure high yield and purity. This guide follows a logical progression from the protection of individual amino acids, through the critical peptide bond formation step, to the final deprotection and isolation of the target dipeptide salt.
Introduction and Strategic Overview
Dipeptides and their derivatives are fundamental building blocks in peptidomimetics, drug discovery, and biochemical studies. The target molecule, this compound, is a simple dipeptide ester salt, the synthesis of which serves as an excellent model for illustrating the core principles of peptide chemistry.
The synthesis of a peptide bond in a specific sequence between two different amino acids necessitates a strategic approach to prevent undesired side reactions, such as self-coupling or polymerization.[1][2] The cornerstone of this strategy is the use of orthogonal protecting groups for the amine (N-terminus) and carboxylic acid (C-terminus) functionalities that are not involved in the desired amide bond formation.[1][2]
Our synthetic route is a classic example of solution-phase peptide synthesis and involves three primary stages:
-
Protection of Reactants: The C-terminal amino acid, glycine, will have its carboxyl group protected as an ethyl ester. The N-terminal amino acid, L-leucine, will have its amino group protected with a tert-butyloxycarbonyl (Boc) group.
-
Peptide Bond Formation (Coupling): The N-protected leucine (Boc-Leu-OH) is coupled with the C-protected glycine (H-Gly-OEt.HCl) using a carbodiimide-based coupling agent.
-
Deprotection: The N-terminal Boc group is selectively removed under acidic conditions to yield the final product as a stable hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound.
Scientific Principles and Rationale
C-Terminal Protection: Fischer Esterification
The carboxyl group of the C-terminal amino acid (glycine) must be masked to prevent it from reacting with the activated N-terminal amino acid. Esterification is a common and effective strategy.[1][] We will employ the Fischer-Speier esterification method, which involves treating glycine with ethanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or anhydrous hydrogen chloride.[4] Thionyl chloride is particularly efficient as it reacts with ethanol to generate HCl in situ, which catalyzes the esterification, and also acts as a dehydrating agent. The product is conveniently isolated as its hydrochloride salt, H-Gly-OEt.HCl, which is a stable, crystalline solid ready for the coupling step.[5]
N-Terminal Protection: The Boc Group
The amino group of the N-terminal amino acid (leucine) must be protected to ensure its carboxyl group is the sole reactive site for amide bond formation. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose.[2]
Causality for Choosing the Boc Group:
-
Stability: It is stable to the basic and mildly nucleophilic conditions often present during the peptide coupling step.
-
Orthogonality: It is readily cleaved under acidic conditions (acidolysis) that do not affect the C-terminal ethyl ester, allowing for selective deprotection.[1][6]
-
Ease of Introduction: It can be easily introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Peptide Bond Formation: Carbodiimide Coupling
The formation of the amide (peptide) bond is the most critical step. This reaction involves the activation of the carboxylic acid of Boc-Leu-OH to make it susceptible to nucleophilic attack by the amino group of H-Gly-OEt.[7] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation.[1][8]
The reaction requires a tertiary amine base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIEA), to neutralize the hydrochloride of H-Gly-OEt, thereby liberating the free amino group to act as a nucleophile.[9]
To improve reaction efficiency and, crucially, to suppress racemization at the chiral center of leucine, an additive like 1-hydroxybenzotriazole (HOBt) or its safer, more modern alternative, ethyl cyanohydroxyiminoacetate (OxymaPure®), is often included.[7][10] The additive reacts with the activated acid to form an active ester intermediate, which is less prone to racemization and reacts cleanly with the amine.
Caption: Simplified mechanism of EDC/HOBt mediated peptide coupling.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Glycine Ethyl Ester Hydrochloride (H-Gly-OEt.HCl)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagents: Suspend glycine (7.5 g, 0.1 mol) in absolute ethanol (100 mL).
-
Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (11.0 mL, 0.15 mol) dropwise over 30 minutes. Caution: The reaction is exothermic and releases HCl and SO₂ gas.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. The solution should become clear.
-
Isolation: Cool the reaction mixture to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.
-
Purification: Collect the white crystalline product by vacuum filtration. Wash the crystals with cold diethyl ether (2 x 30 mL) to remove any residual starting materials.
-
Drying: Dry the product under vacuum to yield H-Gly-OEt.HCl. The expected yield is 11-12.5 g (80-90%). The melting point should be around 144-146 °C.[11]
Protocol 2: Synthesis of Boc-L-Leucyl-Glycine Ethyl Ester (Boc-Leu-Gly-OEt)
| Reagent | M.W. | Amount | Moles | Equivalents |
| Boc-L-Leucine (Boc-Leu-OH) | 231.29 | 11.57 g | 0.050 | 1.0 |
| H-Gly-OEt.HCl | 139.58 | 7.68 g | 0.055 | 1.1 |
| EDC.HCl | 191.70 | 10.54 g | 0.055 | 1.1 |
| HOBt (Hydrate) | 153.14 | 8.42 g | 0.055 | 1.1 |
| N-Methylmorpholine (NMM) | 101.15 | 6.05 mL | 0.055 | 1.1 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Boc-Leu-OH (11.57 g, 0.05 mol), H-Gly-OEt.HCl (7.68 g, 0.055 mol), and HOBt (8.42 g, 0.055 mol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 200 mL) and stir to dissolve/suspend the solids. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Slowly add N-methylmorpholine (NMM, 6.05 mL, 0.055 mol) to the mixture. Stir for 15 minutes.
-
Coupling Agent Addition: Add EDC.HCl (10.54 g, 0.055 mol) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the Boc-Leu-OH is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 50 mL) - to remove excess NMM and EDC.
-
Saturated NaHCO₃ solution (2 x 50 mL) - to remove excess HOBt and any unreacted acid.
-
Brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure on a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[12]
Protocol 3: Synthesis of L-Leucyl-Glycine Ethyl Ester Hydrochloride (this compound)
-
Setup: Dissolve the crude Boc-Leu-Gly-OEt (from step 3.2) in approximately 50 mL of anhydrous diethyl ether or ethyl acetate.
-
Deprotection: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution for 15-20 minutes, or add a pre-prepared saturated solution of HCl in diethyl ether/dioxane (4 M, ~40 mL) dropwise. A white precipitate should form immediately. Rationale: The Boc group is highly sensitive to strong acid and cleaves to form the free amine, gaseous isobutylene, and carbon dioxide.[6][13] Using HCl directly yields the desired hydrochloride salt.
-
Reaction Completion: Stir the suspension at 0 °C for 1 hour and then at room temperature for an additional 2 hours to ensure complete deprotection.
-
Isolation: Collect the white solid product by vacuum filtration.
-
Purification: Wash the solid thoroughly with cold, anhydrous diethyl ether (3 x 40 mL) to remove the t-butyl byproducts.
-
Drying: Dry the final product, this compound, in a vacuum desiccator. The expected yield from the protected dipeptide is typically >90%.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of both leucine and glycine residues and the ethyl ester group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide cation.
-
Melting Point (MP): To compare with literature values as a measure of purity.
-
FT-IR Spectroscopy: To identify key functional groups like the amide bonds, ester carbonyl, and amine salt.
Conclusion
This application note provides a detailed, logically structured protocol for the synthesis of this compound. By explaining the rationale behind each step—from the selection of orthogonal protecting groups to the choice of coupling reagents—this guide empowers researchers to not only replicate the synthesis but also to understand the fundamental principles of peptide chemistry. The described method is robust, scalable, and serves as an excellent foundation for more complex peptide synthesis endeavors.
References
- Google Patents. CN102234239A - Optimization process of glycine ethyl ester hydrochloride.
-
Organic Syntheses. glycine ethyl ester hydrochloride. [Link]
- Google Patents. US2793204A - Process for the synthesis of peptides.
-
Chemistry LibreTexts. 26.7: Peptide Synthesis. [Link]
-
Master Organic Chemistry. Introduction to Peptide Synthesis. [Link]
-
AAPPTec. Planning a Peptide Synthesis. [Link]
-
ResearchGate. (PDF) Glycine ethyl ester hydrochloride. [Link]
- Google Patents. CN103864632A - Production method for glycine ethyl ester hydrochloride.
-
Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
-
ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. [Link]
- Google Patents.
-
International Journal of Science and Research (IJSR). Synthesis of N-cinnamoyl dipeptide esters and investigation of their self-assembly leading to nanorods formation. [Link]
-
ResearchGate. ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. [Link]
-
Study.com. What dipeptides would be formed by heating a mixture of valine and N-protected leucine?. [Link]
-
National Institutes of Health (NIH). Practical N-to-C peptide synthesis with minimal protecting groups. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Omizzur. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis?. [Link]
-
Royal Society of Chemistry. Recent development of peptide coupling reagents in organic synthesis. [Link]
-
PubMed. A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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- 4. Glycine ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. bachem.com [bachem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
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- 12. WO2001030807A1 - Process for the preparation of a dipeptide and intermediate product in such a process - Google Patents [patents.google.com]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Use of H-Leu-Gly-OEt.HCl as a Substrate for Leucine Aminopeptidase
Introduction: The Significance of Leucine Aminopeptidase and the Utility of a Synthetic Dipeptide Substrate
Leucine aminopeptidases (LAPs) are a class of exopeptidases that play a critical role in protein degradation and turnover by catalyzing the hydrolysis of amino acid residues from the N-terminus of polypeptide chains.[1] These enzymes are ubiquitous in nature and are of significant biological importance. LAPs are involved in various physiological processes, including the metabolism of bioactive peptides.[2] Given their roles in cellular function, LAPs are of considerable interest to researchers in biochemistry, cell biology, and drug discovery as potential therapeutic targets and diagnostic markers.[3]
The accurate measurement of LAP activity is crucial for studying its function and for screening potential inhibitors. While various substrates are available for LAP assays, synthetic dipeptide substrates such as H-Leu-Gly-OEt.HCl (L-Leucyl-glycine ethyl ester hydrochloride) offer several advantages. The defined chemical structure of this substrate ensures a specific cleavage site for the enzyme, leading to a more precise and reproducible assay. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a substrate for the determination of leucine aminopeptidase activity. We will delve into the underlying principles of the assay, provide a detailed experimental protocol, and discuss critical parameters for ensuring data integrity.
Principle of the Assay: Enzymatic Cleavage and Product Detection
The assay is based on a two-step process: the enzymatic hydrolysis of this compound by leucine aminopeptidase, followed by the quantification of the reaction products.
-
Enzymatic Reaction: Leucine aminopeptidase catalyzes the cleavage of the peptide bond in this compound, releasing L-leucine and glycine ethyl ester. This reaction is dependent on factors such as pH, temperature, and the presence of activating metal ions.
-
Product Quantification: The increase in the concentration of primary amines (from both L-leucine and glycine ethyl ester) is quantified using a colorimetric method involving ninhydrin. Ninhydrin is a powerful oxidizing agent that reacts with the alpha-amino acids to produce a deep purple-colored compound known as Ruhemann's purple.[4][5] The intensity of this color, which can be measured spectrophotometrically at 570 nm, is directly proportional to the amount of amino acids released and, consequently, to the activity of the leucine aminopeptidase.[6]
The overall workflow of the assay is depicted in the following diagram:
Caption: Experimental workflow for the leucine aminopeptidase assay.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for determining the activity of leucine aminopeptidase using this compound as the substrate and a ninhydrin-based detection method.
Materials and Reagents
-
This compound (Substrate)
-
Leucine Aminopeptidase (e.g., from porcine kidney, Type IV-S)
-
Tris-HCl buffer (50 mM, pH 8.5)
-
Manganese Chloride (MnCl₂) solution (10 mM)
-
Ninhydrin reagent (0.2% in ethanol)
-
Stannous Chloride (SnCl₂) solution (as a reducing agent for the ninhydrin reagent, optional but recommended for stability)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
L-Leucine (for standard curve)
-
Spectrophotometer capable of measuring absorbance at 570 nm
-
Microcentrifuge tubes
-
Water bath or heating block
Solution Preparation
-
Enzyme Activation Buffer (50 mM Tris-HCl, pH 8.5, containing 1 mM MnCl₂): Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.5. Just before use, add MnCl₂ from a stock solution to a final concentration of 1 mM. Leucine aminopeptidase from porcine kidney is known to be activated by manganese ions.[1]
-
Substrate Solution (50 mM this compound): Dissolve an appropriate amount of this compound in the Enzyme Activation Buffer to achieve a final concentration of 50 mM. Prepare this solution fresh daily.
-
Ninhydrin Reagent: Prepare a 0.2% (w/v) solution of ninhydrin in absolute ethanol. If desired, a more stable reagent can be prepared by dissolving 0.8 g of stannous chloride (SnCl₂·2H₂O) in 500 mL of 0.2 M citrate buffer (pH 5.0) and adding this to a solution of 20 g of ninhydrin in 500 mL of methyl cellosolve (2-methoxyethanol).[5]
-
L-Leucine Standard Solutions (for calibration curve): Prepare a stock solution of L-Leucine (e.g., 10 mM) in the Enzyme Activation Buffer. From this stock, prepare a series of dilutions ranging from 0.1 mM to 2 mM to generate a standard curve.
Assay Procedure
-
Enzyme Preparation: Prepare a working solution of leucine aminopeptidase in cold Enzyme Activation Buffer to a suitable concentration. The optimal enzyme concentration should be determined empirically to ensure that the reaction rate is linear over the chosen incubation time.
-
Reaction Setup:
-
In separate microcentrifuge tubes, pipette 100 µL of the Substrate Solution.
-
To initiate the enzymatic reaction, add 20 µL of the enzyme solution to each tube.
-
For the blank, add 20 µL of the Enzyme Activation Buffer instead of the enzyme solution.
-
Include a set of tubes with the L-Leucine standard solutions for the calibration curve.
-
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be optimized to be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding 120 µL of 15% TCA solution to each tube.[4] This will precipitate the enzyme and stop the reaction.
-
Protein Precipitation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated protein.
-
Color Development:
-
Carefully transfer 100 µL of the supernatant from each tube to a new set of clean tubes.
-
Add 200 µL of the Ninhydrin Reagent to each tube.
-
Heat the tubes in a boiling water bath for 10-15 minutes. A deep purple color will develop in the presence of amino acids.[6]
-
After heating, cool the tubes to room temperature.
-
-
Absorbance Measurement: Measure the absorbance of each sample and the standards at 570 nm using a spectrophotometer. Use the blank to zero the instrument.
Data Analysis and Interpretation
-
Standard Curve: Plot the absorbance values of the L-Leucine standards against their known concentrations to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculation of Enzyme Activity:
-
Using the standard curve, determine the concentration of the released amino acids in each sample.
-
Calculate the enzyme activity using the following formula:
Activity (U/mL) = [(Concentration of product in sample - Concentration of product in blank) x Total reaction volume] / (Incubation time x Volume of enzyme used)
One unit (U) of leucine aminopeptidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of amino acid per minute under the specified assay conditions.
-
Critical Parameters and Self-Validation
To ensure the trustworthiness and reliability of the results, it is essential to consider and optimize the following experimental parameters:
| Parameter | Recommended Range/Value | Rationale and Field-Proven Insights |
| pH | 8.0 - 9.0 | Leucine aminopeptidases typically exhibit optimal activity in a slightly alkaline pH range. A pH of 8.5 is a good starting point for porcine kidney LAP. |
| Temperature | 37°C | While some LAPs can be active at room temperature, 37°C is generally optimal for mammalian enzymes.[7] |
| Substrate Concentration | 10 - 50 mM | The substrate concentration should ideally be at or above the Michaelis-Menten constant (Km) to ensure zero-order kinetics with respect to the substrate. The optimal concentration should be determined empirically. |
| Enzyme Concentration | Variable | The enzyme concentration should be adjusted to ensure that the reaction rate is linear over the incubation period and that the product formation is within the detection limits of the assay. |
| Incubation Time | 15 - 60 minutes | The incubation time should be long enough to generate a detectable amount of product but short enough to remain within the initial linear phase of the reaction.[4] |
Visualization of the Enzymatic Reaction
The following diagram illustrates the enzymatic cleavage of this compound by leucine aminopeptidase.
Caption: Cleavage of this compound by Leucine Aminopeptidase.
Applications in Research and Drug Development
The assay described in this application note is a valuable tool for a variety of research and drug development applications:
-
Enzyme Characterization: Determination of kinetic parameters such as Km and Vmax for leucine aminopeptidase.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of LAP activity for therapeutic purposes.[3]
-
Basic Research: Studying the role of leucine aminopeptidases in various biological processes and disease states.
-
Quality Control: Assessing the activity of purified enzyme preparations.
Conclusion
This compound serves as a reliable and specific substrate for the measurement of leucine aminopeptidase activity. The protocol detailed in this application note, which combines enzymatic hydrolysis with a classic ninhydrin-based colorimetric detection method, provides a robust and accessible means for quantifying LAP activity. By carefully controlling the experimental parameters and adhering to the principles of self-validation, researchers can obtain accurate and reproducible data, furthering our understanding of this important class of enzymes and aiding in the development of novel therapeutics.
References
-
Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved February 5, 2026, from [Link]
- Matsui, M., Fowler, J. H., & Tomkinson, B. (2006). Leucine aminopeptidases: diversity in structure and function. Biological chemistry, 387(12), 1535–1544.
- Application Notes and Protocols for Dipeptidase Assays Using Glycyl-L-leucine. (2025). BenchChem. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
- Huang, H., Wu, W., & Li, H. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical biochemistry, 391(1), 11–16.
-
Leucine amino peptidase (LAP) Test - Procedure, Uses and Interpretation. (2022, August 10). Online Biology Notes. Retrieved February 5, 2026, from [Link]
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. (2022, May 19). Microbe Notes. Retrieved February 5, 2026, from [Link]
-
Leucine Aminopeptidase (LAP) Test: Principle, Procedure, Results. (2015, February 5). Microbe Online. Retrieved February 5, 2026, from [Link]
-
Amino Acid Assay. (n.d.). University of Maryland. Retrieved February 5, 2026, from [Link]
- Microplate measurement of amino acids by ninhydrin. (n.d.). iGEM. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
- Shen, C., & Melius, P. (1977). Leucine aminopeptidase from swine kidney: purification, molecular weight, subunit and amino acid composition.
- Zhao, Y., et al. (2022). Characterization and structural analysis of a leucine aminopeptidase using site-directed mutagenesis. Applied Microbiology and Biotechnology, 106(1), 239-251.
- Fluorescamine Protein Assay. (n.d.). Thermo Fisher Scientific. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
-
Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. (2023). MDPI. Retrieved February 5, 2026, from [Link]
-
Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters. Retrieved February 5, 2026, from [Link]
- Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872.
- Estimation of amino acid by Ninhydrin method. (n.d.). Dr. H.B. MAHESHA. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
- The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. (2018). Molecules, 23(10), 2537.
- An improved spectrophotometric assay for leucine aminopeptidase. (1987). Biochemical Journal, 241(1), 233–237.
- Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. (n.d.). BioTek. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
- Buy this compound. (n.d.). Smolecule. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
- Fluorescamine. (n.d.). Interchim. Retrieved February 5, 2026, from a fictional URL as the original is not accessible.
- A continuous method for the determination of leucine aminopeptidase in human serum with L-leucinamide as substrate. (1985). Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 23(11), 749–753.
Sources
- 1. Leucine Aminopeptidase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hbmahesh.weebly.com [hbmahesh.weebly.com]
- 6. microbenotes.com [microbenotes.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Synthesis of cyclo(Leu-Gly) from H-Leu-Gly-OEt.HCl
A Guide for Researchers in Peptide Chemistry and Drug Development
Abstract
Cyclic dipeptides, particularly 2,5-diketopiperazines (DKPs), represent a vital class of compounds in medicinal chemistry due to their structural rigidity, enhanced stability against proteolysis, and diverse biological activities.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of the cyclic dipeptide cyclo(Leu-Gly) starting from the linear dipeptide precursor, H-Leu-Gly-OEt.HCl. We delve into the mechanistic underpinnings of the base-catalyzed intramolecular cyclization, offering insights into critical experimental parameters. Furthermore, this guide details robust methods for the purification and rigorous analytical characterization of the final product, ensuring a high degree of purity and structural confirmation. This document is intended to serve as a practical resource for researchers and professionals engaged in peptide synthesis and drug discovery.
Introduction: The Significance of Cyclic Dipeptides
Cyclic peptides are of immense interest as therapeutic agents because their constrained conformation often leads to higher receptor affinity, increased metabolic stability, and improved bioavailability compared to their linear counterparts.[3] Among the various classes of cyclic peptides, 2,5-diketopiperazines (DKPs) are the simplest, formed from the condensation of two amino acids.[2] Their rigid, six-membered ring structure, featuring two cis-amide bonds, provides a unique scaffold for the presentation of side-chain functionalities, making them attractive for mimicking beta-turns in proteins and for the development of novel therapeutics.[4] DKPs have been isolated from a wide array of natural sources, including fungi, bacteria, and plants, and exhibit a broad spectrum of biological activities, such as anticancer, antibacterial, and neuroprotective properties.[2][5]
The synthesis of DKPs from linear dipeptide esters is a common and efficient method. This process typically involves the deprotection of the N-terminus, followed by an intramolecular cyclization. The protocol detailed herein focuses on the synthesis of cyclo(Leu-Gly) from this compound, a commercially available starting material.
Synthetic Strategy and Workflow
The overall synthetic strategy involves a two-step, one-pot process: the neutralization of the N-terminal amine hydrochloride followed by a base-catalyzed intramolecular aminolysis to form the six-membered diketopiperazine ring.
Sources
- 1. Total synthesis of complex 2,5-diketopiperazine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Leu-Gly Ethyl Ester: Solid-Phase vs. Liquid-Phase Methodologies
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed comparative analysis of solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) for the preparation of the dipeptide, Leu-Gly ethyl ester. It offers in-depth theoretical background, step-by-step protocols, and a critical evaluation of each technique to guide researchers in selecting the optimal method for their specific needs.
Introduction: The Significance of Dipeptide Synthesis
Peptides, short chains of amino acids, are pivotal in a vast array of biological processes and are increasingly important in drug development.[1] The synthesis of a simple dipeptide like Leucyl-Glycine ethyl ester serves as an excellent model to compare the two primary methodologies in peptide chemistry: solid-phase and liquid-phase synthesis. The choice between these methods is a critical decision in peptide manufacturing, influenced by factors such as the desired scale, peptide complexity, and cost-effectiveness.[1][2]
This guide will explore the synthesis of Leu-Gly ethyl ester through both SPPS and LPPS, providing the necessary protocols and a comprehensive comparison to aid in methodological selection.
The Two Pillars of Peptide Synthesis: A Head-to-Head Comparison
Solid-phase and liquid-phase peptide synthesis represent fundamentally different approaches to the construction of peptide bonds.[3]
Solid-Phase Peptide Synthesis (SPPS) , pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[4] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[5] SPPS is highly amenable to automation, making it a popular choice for high-throughput synthesis and the production of small to medium-sized peptides.[1]
Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, is the classical method where reactions are carried out in a homogeneous solution.[6] While it can be more cumbersome due to the need for purification after each step, LPPS is often favored for large-scale synthesis of shorter peptides and for peptides with complex modifications where the solid support might interfere.[2][3]
Key Differences at a Glance:
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain is built on an insoluble solid support.[4] | Synthesis occurs in a homogeneous solution.[6] |
| Purification | Simplified; byproducts removed by filtration and washing.[5] | Often requires crystallization or chromatography after each step.[3] |
| Automation | Highly amenable to automation.[1] | More challenging to automate.[7] |
| Scale | Suitable for small to medium scale (mg to g).[7] | Can be more economical for large-scale production (kg).[2] |
| Reagent Use | Often requires a large excess of reagents to drive reactions to completion.[4] | Generally requires less excess of reagents. |
| Peptide Length | Preferred for short to medium-length peptides.[7] | Can be advantageous for very short peptides or peptide fragments. |
| Cost | Can be more cost-effective for smaller peptides.[1] | Potentially more cost-effective at very large scales.[2] |
The Chemistry of Peptide Bond Formation: A Universal Principle
Regardless of the phase, the core chemical reaction remains the same: the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[8] To ensure the correct sequence and prevent unwanted side reactions, protecting groups are essential.[8][9]
Commonly, the N-terminus of the incoming amino acid is protected, while the C-terminus of the growing peptide chain is activated to facilitate the reaction.[10]
-
Protecting Groups: These are temporary modifications to reactive functional groups on the amino acids. In this guide, we will utilize the Fmoc (9-fluorenylmethyloxycarbonyl) group for SPPS, which is base-labile, and the Boc (tert-butyloxycarbonyl) group for LPPS, which is acid-labile.[8][11]
-
Coupling Reagents: These reagents activate the carboxylic acid group of the N-protected amino acid to facilitate the formation of the peptide bond.[10] Common examples include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and uronium/aminium salts like HBTU and HATU.[10][12]
Experimental Protocols: Synthesizing Leu-Gly Ethyl Ester
Solid-Phase Synthesis (SPPS) of Leu-Gly Ethyl Ester
This protocol utilizes the Fmoc/tBu strategy, which involves a base-labile N-terminal protecting group (Fmoc) and acid-labile side-chain protecting groups and resin linkage.[8]
Workflow Diagram:
Caption: Step-by-step workflow for the solid-phase synthesis of Leu-Gly ethyl ester.
Materials and Reagents:
-
Fmoc-Gly-Wang resin
-
Fmoc-Leu-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
DDI Water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Coupling of Fmoc-Leu-OH:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[5]
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [15]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Characterize the purified Leu-Gly ethyl ester by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[17][18]
-
Liquid-Phase Synthesis (LPPS) of Leu-Gly Ethyl Ester
This protocol employs the Boc/Bzl strategy, where the N-terminus is protected by the acid-labile Boc group.[8]
Workflow Diagram:
Sources
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 3. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. bachem.com [bachem.com]
- 7. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 9. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. chempep.com [chempep.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 16. bachem.com [bachem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ijsra.net [ijsra.net]
Application Note & Protocol: A Comprehensive Guide to the Standard Operating Procedure for Handling Hygroscopic Peptide Salts
Preamble: The Critical Impact of Atmospheric Water on Peptide Integrity
Lyophilized peptides, particularly in their salt forms (e.g., trifluoroacetate or acetate salts), are often highly hygroscopic. This means they readily absorb moisture from the atmosphere. While seemingly innocuous, this absorbed water is a potent reactive agent that can compromise peptide integrity, leading to failed experiments, inaccurate results, and significant loss of valuable material. The presence of water can initiate several degradation pathways, including hydrolysis of the peptide backbone, deamidation of asparagine and glutamine residues, and oxidation of susceptible amino acids.[1][2] Furthermore, absorbed water alters the true mass of the peptide, making accurate concentration calculations impossible.[3]
This guide provides a self-validating, field-proven framework for handling hygroscopic peptide salts. By explaining the scientific principles behind each step, this document empowers researchers to maintain the chemical integrity, purity, and activity of their peptides from storage to final application.
The Science of Hygroscopicity and Peptide Degradation
Understanding the mechanisms of water-induced degradation is fundamental to appreciating the necessity of a stringent handling protocol. Absorbed moisture acts as both a reactant and a plasticizer, increasing molecular mobility within the lyophilized powder and accelerating degradation.[3]
Key Degradation Pathways:
-
Hydrolysis: Water can directly attack and cleave the amide bonds of the peptide backbone, a reaction catalyzed by acidic or basic conditions.[4] This leads to fragmentation of the peptide.
-
Deamidation: Asparagine (Asn) and Glutamine (Gln) residues are particularly susceptible to degradation. The side-chain amide can undergo hydrolysis, converting these neutral residues into negatively charged aspartic acid (Asp) or glutamic acid (Glu).[5] This reaction often proceeds through a cyclic imide intermediate, which can result in the formation of iso-aspartate, a linkage that can alter the peptide's conformation and biological activity.[6][7]
-
Oxidation: The presence of moisture can facilitate the oxidation of sensitive amino acid residues, most notably Methionine (Met) and Cysteine (Cys).[2][8] Oxygen dissolved in the absorbed water can convert methionine to methionine sulfoxide and cysteine to various oxidized species, including disulfide-bridged dimers.[8][9]
Controlling the exposure of a hygroscopic peptide to atmospheric moisture is, therefore, the single most critical factor in preserving its long-term stability.[10]
Protocol for Long-Term Storage of Lyophilized Peptides
Proper storage is the first line of defense against degradation. The goal is to minimize exposure to moisture, light, and heat.
Step-by-Step Protocol:
-
Initial Receipt: Upon receiving the peptide, inspect the packaging. Ensure the vial is sealed and intact.
-
Temperature Control: For long-term storage, place the sealed vial in a freezer at -20°C or, preferably, -80°C.[11]
-
Environment: Store the vial inside a desiccator within the freezer. This provides a secondary barrier against moisture, especially in frost-free freezers which undergo temperature cycles that can introduce moisture.
-
Light Protection: Ensure the storage container (e.g., freezer box) is opaque to protect light-sensitive peptides.[10]
-
Inventory Management: Log the peptide's identity, date of receipt, and storage location. If possible, aliquot the peptide upon first use to avoid repeatedly accessing the main stock vial.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of all chemical degradation reactions.[1] |
| Atmosphere | Dry, Inert | Minimizes exposure to water and oxygen. |
| Light | Dark/Opaque Container | Prevents photodegradation of sensitive residues.[10] |
| Container | Tightly Sealed Vial | Provides the primary barrier against atmospheric moisture.[11] |
Protocol for Weighing Hygroscopic Peptides
This is the most critical phase where the peptide is exposed to the ambient environment. The objective is to perform the weighing process in a manner that minimizes moisture absorption.
Workflow for Weighing a Hygroscopic Peptide
Caption: Workflow for mitigating moisture exposure during weighing.
Step-by-Step Methodology:
-
Equilibration (Crucial Step):
-
Transfer the sealed peptide vial from the freezer to a laboratory desiccator containing an active desiccant (e.g., silica gel, Drierite).
-
Allow the vial to warm to ambient room temperature inside the desiccator. This process typically takes at least 1-2 hours.[12]
-
Causality: This step is critical to prevent atmospheric water from condensing on the cold surface of the vial and the peptide powder upon opening. Failure to equilibrate properly is a major source of peptide degradation.
-
-
Environmental Control:
-
Perform the weighing in a controlled environment. The ideal setting is a glove box with a controlled inert atmosphere (e.g., <1 ppm H₂O).[13]
-
If a glove box is unavailable, use a balance with a draft shield in a room with controlled low humidity (ideally <40% RH). Placing a container of desiccant inside the balance chamber can also help.[14]
-
-
The Weighing Process:
-
Work quickly and efficiently.
-
Tare the weigh boat or vessel on the analytical balance.
-
Briefly open the equilibrated peptide vial, transfer the desired amount of peptide using a clean spatula, and immediately close the vial cap tightly.
-
Record the mass.
-
-
Resealing and Storage:
-
Before returning the stock vial to the freezer, it is best practice to purge the headspace with a gentle stream of an inert gas like argon or nitrogen.[10] This displaces any moist air that entered the vial.
-
Seal the cap tightly and wrap the cap-vial interface with parafilm to ensure an airtight seal.
-
Place the vial back into its container in the desiccator and return it to the freezer for long-term storage.
-
Protocol for Solubilization of Peptides
The solubility of a peptide is determined by its amino acid composition, sequence, and overall polarity. There is no universal solvent.[15] A systematic, trial-and-error approach on a small aliquot is recommended before dissolving the entire sample.
Decision Tree for Peptide Solubilization
Caption: A decision-making workflow for selecting an initial solvent.
Step-by-Step Methodology:
-
Characterize the Peptide:
-
Examine the amino acid sequence.
-
Acidic Peptides: Contain a higher percentage of Asp (D) and Glu (E).
-
Basic Peptides: Contain a higher percentage of Lys (K), Arg (R), and His (H).
-
Hydrophobic/Neutral Peptides: Contain a high percentage of nonpolar residues like Val (V), Leu (L), Ile (I), Met (M), Phe (F), Trp (W), and Tyr (Y).
-
-
Initial Solvent Selection:
-
For Basic Peptides: Attempt to dissolve in sterile, distilled water. If solubility is poor, add a small amount of dilute (0.1%) acetic acid.[15]
-
For Acidic Peptides: Attempt to dissolve in sterile, distilled water. If solubility is poor, add a small amount of dilute (0.1%) ammonium bicarbonate or ammonium hydroxide.[15]
-
For Hydrophobic Peptides: These are often insoluble in aqueous solutions. First, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this concentrated solution dropwise into your aqueous buffer with vigorous stirring.[15]
-
Causality: Using a strong initial solvent ensures the peptide is fully disaggregated before dilution, preventing the formation of insoluble aggregates.
-
-
Aiding Dissolution:
-
Storage of Peptide Solutions:
-
Peptides in solution are far less stable than in their lyophilized form.[1]
-
Prepare stock solutions at a high concentration (e.g., 1-10 mg/mL).
-
Aliquot: Dispense the stock solution into single-use aliquots in low-protein-binding tubes.
-
Storage: Store the aliquots frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[10]
-
Note: Peptides containing Cys, Met, Trp, Asn, or Gln have limited stability in solution and should be used as quickly as possible.[15]
-
Quality Control: The Importance of Water Content Determination
For applications requiring highly accurate peptide concentrations, determining the precise water content of the lyophilized powder is essential. The net peptide content (NPC) of a vial is often 70-90%, with the remainder being counterions and residual moisture.[6]
-
Karl Fischer (KF) Titration: This is the gold standard method for accurately quantifying the water content in a solid sample.[17][18] The coulometric KF method is particularly suited for the low water content typically found in lyophilized products.[19] By determining the exact percentage of water, researchers can correct the weighed mass to calculate the true mass of the peptide, ensuring accurate and reproducible concentrations in downstream assays.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Peptide "melts" or becomes gummy on the balance | High hygroscopicity; vial was not properly equilibrated before opening. | Ensure the vial is fully warmed to room temperature in a desiccator before opening. Work in a low-humidity environment.[10] |
| Peptide will not dissolve in water | Peptide is highly hydrophobic or has a net neutral charge at the working pH. | Follow the decision tree (Section 4). Use a small amount of organic solvent (DMSO, DMF) first, then dilute slowly into an aqueous buffer.[15] |
| Peptide precipitates when added to buffer | The buffer pH is at or near the peptide's isoelectric point (pI), where solubility is minimal. The buffer contains salts that cause the peptide to "salt out". | Adjust the pH of the final solution. Try dissolving the peptide in water or a minimal organic solvent first before diluting into the final buffer. |
| Loss of peptide activity over time in solution | Degradation due to hydrolysis, oxidation, or repeated freeze-thaw cycles. | Prepare fresh solutions from lyophilized stock. Store solutions in single-use aliquots at -20°C or colder. Avoid multiple freeze-thaw events.[10] |
References
-
Mtoz Biolabs. Mechanism of Protein Deamidation and Its Impact on Function. [Link]
-
Chemistry LibreTexts. (2023). 2.11: Peptide Hydrolysis. [Link]
-
Capasso, S., et al. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. The Journal of Physical Chemistry A. [Link]
-
Wellbeing Magazine. (2026). What Should Researchers Know About Peptide Shelf Stability?[Link]
-
Peptide Sciences. Peptide Stability: How Long Do Peptides Last?[Link]
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide. Pharmaceutical Research. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
-
Levine, R. L., et al. (2011). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
USP. <1087> APPARENT INTRINSIC DISSOLUTION-DISSOLUTION TESTING PROCEDURES FOR ROTATING DISK AND STATIONARY DISK. [Link]
-
School of Chemistry, University of Bristol. (2018). School of Chemistry SOP For Operation Of Glove Boxes. [Link]
-
Abdul-Fattah, A. M., et al. (2020). The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). Pharmaceutics. [Link]
-
Berden, G., et al. (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Journal of The American Society for Mass Spectrometry. [Link]
-
Jones, M. T., et al. (2018). Quantitative Analysis of Peptide–Matrix Interactions in Lyophilized Solids Using Photolytic Labeling. Molecular Pharmaceutics. [Link]
-
Berry, J. F., et al. (2019). Section 5.21 Title: Glovebox Use. University of Wisconsin-Madison. [Link]
-
USP-NF. <1087> Intrinsic Dissolution—Dissolution Testing Procedures for Rotating Disk and Stationary Disk. [Link]
-
Biotage. (2023). How to handle peptides that contain methionine. [Link]
-
ResearchGate. (2020). (PDF) The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG). [Link]
-
ACS Omega. (2019). Computational Studies on the Nonenzymatic Deamidation Mechanisms of Glutamine Residues. [Link]
-
Reid, G. E., et al. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of The American Society for Mass Spectrometry. [Link]
-
University of Toronto. (2015). Glove Box - operation (Guide to Using the High Efficiency GloveBox). [Link]
-
Mettler Toledo. Measure Water Content in Lyophilized Vaccines with Karl Fischer Titration. [Link]
-
CK Peptides. (2025). How to Safely Handle and Store Research Peptides for Optimal Results. [Link]
-
ResearchGate. (2016). (PDF) Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. [Link]
-
N'JOY Biochemistry. (2022). 13: Metabolism of Methionine & Cysteine. [Link]
-
Agilent Technologies. (2016). INTRINSIC DISSOLUTION – THE ROTATING DISK METHOD. [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. [Link]
-
ResearchGate. (2016). The Karl Fischer Titration of Water. [Link]
-
EPFL. (2022). Glovebox safety guidelines. [Link]
-
Leah4sci MCAT. (2017). Disulfide Bridge Formation Cysteine to Cystine. [Link]
-
Burns Automation. Intrinsic - Welcome to Burns Automation. [Link]
Sources
- 1. wellbeingmagazine.com [wellbeingmagazine.com]
- 2. jpt.com [jpt.com]
- 3. The Influence of Moisture Content and Temperature on the Long-Term Storage Stability of Freeze-Dried High Concentration Immunoglobulin G (IgG) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mechanism of Protein Deamidation and Its Impact on Function | MtoZ Biolabs [mtoz-biolabs.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. ck-peptides.com [ck-peptides.com]
- 12. usp.org [usp.org]
- 13. ucd.ie [ucd.ie]
- 14. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
- 15. bachem.com [bachem.com]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. researchgate.net [researchgate.net]
- 19. Residual Water Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Troubleshooting & Optimization
Technical Support Center: Peptide Synthesis & Optimization
Topic: Precision Coupling of H-Leu-Gly-OEt.HCl (Racemization Prevention)
Status: Active Guide Ticket ID: CHEM-LEU-GLY-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
The coupling of Leucine (Leu) to Glycine ethyl ester hydrochloride (H-Gly-OEt.HCl) presents a specific stereochemical risk. While Glycine is achiral, the activation of the Leucine carboxyl group—particularly if urethane protection is absent or if base stoichiometry is mismanaged—can lead to the racemization of the Leucine
This guide addresses the 5(4H)-oxazolone mechanism responsible for this racemization and provides a validated DIC/Oxyma Pure protocol to ensure optical purity.[1]
Part 1: The Mechanism of Failure (Why Racemization Occurs)
The primary cause of racemization in Leucine coupling is the formation of an azlactone (oxazolone) intermediate.[1] This pathway is accelerated by two factors present in your specific reaction:[1][2]
-
Base Requirement: You are coupling to a hydrochloride salt (.HCl).[1] This requires a base (e.g., DIEA, NMM) to neutralize the salt and free the amine.[1] Excess base abstracts the acidic
-proton of the activated Leucine.[1] -
Steric Bulk: The isobutyl side chain of Leucine provides steric hindrance that can slow down the nucleophilic attack of Glycine, increasing the lifetime of the activated ester and the window for racemization.[1]
Visualization: The Oxazolone Pathway
The diagram below illustrates how the activated Leucine species cyclizes into an oxazolone, allowing the
Caption: Figure 1. The kinetic competition between direct coupling (Green) and the base-catalyzed oxazolone racemization pathway (Red).
Part 2: Reagent Selection & Optimization[1]
To prevent the pathway above, we must select reagents that maximize the coupling rate (kc) while minimizing the racemization rate (krac).[1]
The "Gold Standard" Additive: Oxyma Pure
Historical protocols use HOBt (1-Hydroxybenzotriazole).[1] However, modern peptide chemistry has shifted to Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma creates an activated ester that is more reactive toward the amine but less prone to oxazolone formation than HOBt esters.[1]
Table 1: Coupling Reagent Performance Comparison
| Reagent System | Activation Power | Racemization Risk | Safety Profile | Recommendation |
| DIC / Oxyma Pure | High | Very Low | Safe (Non-explosive) | Preferred |
| EDC / HOBt | Moderate | Low | HOBt is Class 1 Explosive | Acceptable |
| HATU / DIEA | Very High | High (Due to Base) | Irritant | Avoid for this step |
| DCC | Moderate | Moderate | Allergenic (DCU byproduct) | Obsolete |
The Critical Variable: Base Selection
Since you must neutralize H-Gly-OEt.HCl, the choice of base is the #1 determinant of optical purity.[1]
-
Avoid: Triethylamine (TEA) or Diisopropylethylamine (DIEA) if possible.[1] They are strong enough to abstract the
-proton.[1] -
Use: 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker bases (pKa ~7.4 for NMM vs ~10.5 for TEA) that can neutralize the HCl salt but are kinetically poor at abstracting the
-proton from the activated Leucine.[1]
Part 3: Validated Experimental Protocol
Objective: Synthesis of Boc-Leu-Gly-OEt (or similar) with <0.5% Racemization.
Materials
-
Carboxyl Component: Boc-Leu-OH (1.0 eq)
-
Amine Component: H-Gly-OEt.HCl (1.0 eq)
-
Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 eq)[1][3]
-
Additive: Oxyma Pure (1.0 eq)[1]
-
Base: 2,4,6-Collidine (1.0 eq) (Strict Stoichiometry) [1]
-
Solvent: DCM (Dichloromethane) or DMF (0.1 M concentration)[1]
Step-by-Step Workflow
-
Pre-Activation (The "Cold" Start):
-
Amine Neutralization (Separate Vessel):
-
Coupling:
-
Add the neutralized Glycine solution to the pre-activated Leucine solution at 0°C.
-
Allow the reaction to warm to room temperature naturally over 1 hour.
-
Monitor by TLC or HPLC.[1]
-
-
Workup:
Caption: Figure 2. Optimized convergent workflow to minimize base contact time with the activated species.
Part 4: Troubleshooting & FAQs
Q1: I see a single peak on my C18 HPLC. Does this prove I have no racemization? No. This is a common pitfall.[1] L-Leu-Gly-OEt and D-Leu-Gly-OEt are enantiomers (since Gly is achiral). They will co-elute perfectly on a standard achiral C18 column.[1]
-
Solution: You must use a Chiral HPLC column (e.g., Chiralpak IA/IB) or measure Specific Optical Rotation
and compare it to literature values.[1]
Q2: Can I use HATU to make the reaction faster?
Avoid if possible. HATU is a uronium salt that requires a base (DIEA) to function.[1] The combination of a highly activated HATU ester and the requisite base significantly increases the risk of
Q3: Why Collidine instead of DIEA?
Collidine is a weaker base due to the electronic effects of the methyl groups on the pyridine ring, yet it is sterically hindered enough to not act as a nucleophile.[1] It effectively neutralizes HCl without driving the enolization of the Leucine
Q4: My yield is low. Can I add more base? Proceed with caution. Adding excess base increases racemization exponentially.[1] If the reaction is stalled, check your solvent quality (dry DMF is essential). It is better to re-dose with DIC/Oxyma than to add more base.[1]
References
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[1][3][4][5] Journal of the American Chemical Society.[1] (Foundational work on additives).[1]
-
Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][4][5] Chemistry – A European Journal.[1] (Establishes Oxyma superiority).[1]
-
Albericio, F., et al. (2018).[1] Peptide Synthesis: The third generation of coupling reagents.[1] Organic Process Research & Development. (Review of DIC/Oxyma vs HATU).[1]
-
Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Industry standard protocols).
Sources
- 1. Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Technical Support Center: Troubleshooting Solubility Issues of Leu-Gly ethyl ester HCl
An authoritative guide for researchers, scientists, and drug development professionals on resolving solubility challenges with Leu-Gly ethyl ester HCl.
Welcome to the technical support center for Leu-Gly ethyl ester HCl. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to address common solubility challenges encountered during experimental work. Our focus is on explaining the "why" behind each step, ensuring you can make informed decisions to achieve consistent and reliable results.
Understanding the Molecule: Physicochemical Properties
Leu-Gly ethyl ester HCl is a dipeptide derivative. Its solubility is governed by the interplay between the hydrophobic leucine side chain and ethyl ester group, and the hydrophilic N-terminal amine hydrochloride salt. Understanding these properties is the first step in effective troubleshooting.
| Property | Value | Source |
| Chemical Name | L-Leucylglycine ethyl ester hydrochloride | N/A |
| Molecular Formula | C10H21ClN2O3 | N/A |
| Appearance | Typically a white to off-white crystalline powder | [1] |
| Solubility Profile | Generally soluble in water, methanol, ethanol, and DMSO.[2][3] The leucine residue increases hydrophobicity compared to simpler glycine esters. | [2][3] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[3] | [3] |
| Stability | Susceptible to ester hydrolysis, especially in basic (alkaline) aqueous solutions.[4] Greatest stability is in the acidic to neutral pH range.[4] | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with Leu-Gly ethyl ester HCl.
Q1: My Leu-Gly ethyl ester HCl is not dissolving in water, even though it's an HCl salt. What's wrong?
A1: This is a common issue. While the hydrochloride salt form significantly aids aqueous solubility, several factors can hinder dissolution:
-
Insufficient Solvent: You may be trying to create a solution that is above the compound's maximum solubility limit. For a similar, more hydrophilic compound, Glycine ethyl ester HCl, the solubility in water is very high (>1000 mg/ml)[3]. However, the addition of the bulky, non-polar leucine side chain in Leu-Gly ethyl ester HCl reduces its affinity for water.
-
pH of the Solution: As an HCl salt of an amine, dissolving the compound in neutral, unbuffered water will result in an acidic solution, which is favorable for solubility. However, if you are dissolving it directly into a buffer with a pH near the molecule's isoelectric point (pI), solubility will be minimal.
-
Rate of Dissolution: The powder may be dissolving very slowly. Aggregates can form that are slow to break down.
Causality: The solubility of peptides is primarily dictated by their polarity and the charges on their ionizable groups.[5] For Leu-Gly ethyl ester HCl, the key chargeable group is the N-terminal α-amino group. As a hydrochloride salt, this group is protonated (NH3+), conferring a positive charge that promotes interaction with polar water molecules. However, the non-polar isobutyl side chain of leucine and the ethyl ester group create hydrophobic regions that resist hydration.
Q2: What is the recommended first step if I encounter poor solubility in my aqueous buffer?
A2: Before resorting to organic solvents, simple physical methods can be highly effective. These should always be your first line of attack as they are least likely to interfere with your downstream application.
-
Vortexing: Ensure the sample is being mixed vigorously.
-
Gentle Warming: Warm the solution to 35-40°C.[6] This increases the kinetic energy of the molecules, which can overcome the energy barrier for dissolution.[6] Caution: Do not boil the solution, as this can accelerate hydrolysis of the ethyl ester.
-
Sonication: Use a bath sonicator to apply ultrasonic energy.[5][7] This is highly effective at breaking up small particles and aggregates, increasing the surface area available for solvation.[7] A typical procedure is to sonicate for several minutes, allowing the sample to cool between bursts to prevent heating.[7]
Q3: My solution is still cloudy after trying sonication and gentle warming. What is my next step?
A3: If physical methods fail, the next logical step is to manipulate the solution's chemistry, followed by considering an alternative solvent system.
-
pH Adjustment: If you are using a buffer, ensure its pH is acidic (e.g., pH 4-6). The compound's stability is greatest in the acidic to neutral range.[4] If you are using water, you can try adding a small amount of dilute acid (e.g., 10% acetic acid) to lower the pH and ensure the N-terminal amine remains fully protonated.[5]
-
Organic Co-Solvent: If an entirely aqueous system is not required for your experiment, creating a concentrated stock solution in an organic solvent is the most robust strategy.[8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices.[3][8]
-
Procedure: Dissolve the Leu-Gly ethyl ester HCl in a minimal volume of the organic solvent. Once fully dissolved, you can add this stock solution dropwise to your aqueous buffer with vigorous stirring.[8] The final concentration of the organic solvent should be low enough to not interfere with your assay (typically <1% for many biological systems, but this must be empirically determined).[8]
-
Q4: I've dissolved my compound in an aqueous buffer, but it precipitated after being stored overnight. Why did this happen and how can I prevent it?
A4: This indicates that you have created a supersaturated solution or that the compound has degraded.
-
Supersaturation: The initial energy input (e.g., heating) may have allowed the compound to dissolve beyond its equilibrium solubility at storage temperature (e.g., 4°C or room temperature). Upon cooling and standing, the excess solute crashes out of solution. To prevent this, either prepare a less concentrated stock solution or store it at the temperature at which it was prepared (if stability allows).
-
Hydrolysis: While more stable in acidic conditions, ester hydrolysis can still occur over time in aqueous solutions.[4] The product of hydrolysis would be the dipeptide Leu-Gly, which has different solubility characteristics and may precipitate. To mitigate this, it is best practice to prepare aqueous solutions fresh daily . If storage is necessary, flash-freeze aliquots and store them at -20°C or -80°C to slow degradation. Avoid repeated freeze-thaw cycles.
Experimental Protocols & Workflows
Troubleshooting Workflow Diagram
This diagram outlines a systematic approach to addressing solubility issues.
Caption: A step-by-step decision tree for dissolving Leu-Gly ethyl ester HCl.
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol prioritizes avoiding organic solvents.
-
Preparation: Allow the vial of lyophilized Leu-Gly ethyl ester HCl to equilibrate to room temperature before opening to prevent condensation, as the compound is hygroscopic.[3]
-
Initial Dissolution: Add the desired volume of sterile, deionized water or an appropriate acidic buffer (e.g., 50 mM citrate buffer, pH 5.0) to the vial.
-
Mixing: Vortex the vial for 30-60 seconds.
-
Troubleshooting (if needed):
-
Final Check: A properly dissolved solution should be clear and free of particulates.
-
Usage: Use the solution immediately. Do not store aqueous solutions for long periods at room temperature or 4°C due to the risk of hydrolysis.[4]
Protocol 2: Preparation of a Concentrated Stock in Organic Solvent
This is the most reliable method for overcoming persistent solubility issues.
-
Preparation: Allow the vial of Leu-Gly ethyl ester HCl to equilibrate to room temperature.
-
Solvent Addition: Add a small, precise volume of high-purity DMSO or absolute ethanol to the vial to create a high-concentration stock (e.g., 100 mM).
-
Dissolution: Vortex thoroughly. The dipeptide ester should dissolve readily in these solvents.[3] Sonication can be used if any particulates remain.
-
Storage: This organic stock solution is more stable than its aqueous counterpart. Store in tightly sealed aliquots at -20°C.
-
Application: To prepare your working solution, perform a serial dilution. Thaw an aliquot of the stock and add it dropwise into your final, vigorously stirring aqueous experimental buffer. Ensure the final concentration of the organic solvent is below the tolerance limit of your assay.
Understanding the Chemical Principles
The solubility of Leu-Gly ethyl ester HCl is fundamentally linked to its state of ionization, which is controlled by pH.
Caption: Relationship between pH, ionization state, and solubility/stability.
This guide provides a comprehensive framework for addressing the solubility of Leu-Gly ethyl ester HCl. By understanding the underlying chemical principles and following a systematic troubleshooting approach, researchers can ensure the successful preparation of their experimental solutions.
References
- Vertex AI Search, based on Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6.
- Guidechem, What is the solubility of Glycine ethyl ester? - FAQ.
- Fisher Scientific, Glycine ethyl ester hydrochloride, 99%.
- Anshul Specialty Molecules, Glycine Ethyl Ester Hydrochloride.
- Benchchem, Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide.
- Bachem, Peptide solubility.
- Sigma-Aldrich, Solubility Guidelines for Peptides.
- SB-Peptide, Peptide Solubility Guidelines.
- Creative Peptides, Guidelines for Peptide Dissolving.
- ResearchGate, What can I do if a peptide won't go in solution in a biological assay?.
- NIH, Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine.
Sources
- 1. Glycine Ethyl Ester Hydrochloride [anshulchemicals.com]
- 2. Glycineethylester Hydrochloride (Glycine Ethyl Ester Hcl) BP EP USP CAS 623-33-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. Glycine ethyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
removing unreacted reagents from H-Leu-Gly-OEt.HCl crude product
Welcome to the technical support guide for the purification of H-Leu-Gly-OEt.HCl. This resource is designed for researchers, scientists, and professionals in drug development who are working with peptide synthesis. Here, we address common challenges encountered during the removal of unreacted reagents from the crude product of this compound synthesis. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your purification processes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The synthesis of this compound, typically involving the coupling of a protected leucine (e.g., Boc-Leu-OH) with glycine ethyl ester (H-Gly-OEt), followed by deprotection, can result in several unreacted reagents and byproducts. Identifying these is the first step to a successful purification.
Common Impurities:
-
Unreacted N-protected Leucine (e.g., Boc-Leu-OH): Incomplete coupling reactions will leave unreacted starting amino acid.
-
Excess H-Gly-OEt: Often used in excess to drive the coupling reaction to completion.
-
Coupling Reagents and their Byproducts:
-
If using carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), the corresponding urea byproducts (dicyclohexylurea - DCU, or the EDC-derived urea) are significant impurities. DCU is notoriously insoluble in many common organic solvents.[1][2]
-
Additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) may also be present if not fully consumed.
-
-
Deprotection Reagents and Byproducts: Reagents used to remove the N-protecting group (e.g., trifluoroacetic acid for Boc-group removal) and their byproducts.
-
Side-reaction Products: Potential for diketopiperazine formation from the dipeptide product, especially under basic conditions or upon heating.
Q2: I see a significant amount of a white precipitate that is insoluble in my organic solvent. What is it and how do I remove it?
This is a classic sign of dicyclohexylurea (DCU), the byproduct of DCC-mediated coupling reactions.[2] DCU's very low solubility in many organic solvents like dichloromethane (DCM) and ethyl acetate is a key characteristic.[1]
Troubleshooting Strategy:
-
Filtration: The most straightforward method for removing the bulk of DCU is filtration.[2] After the coupling reaction is complete, and before any aqueous work-up, simply filter the reaction mixture. The DCU will be collected as a white solid.
-
Solvent Selection for Washing: Washing the collected solid with a solvent in which your desired product is soluble but DCU is not (e.g., DCM or ethyl acetate) can help recover any co-precipitated product.
-
Alternative Coupling Reagents: For future syntheses, consider using diisopropylcarbodiimide (DIC). Its byproduct, diisopropylurea (DIU), is more soluble in common organic solvents, making it easier to remove during subsequent aqueous washes.[1]
Q3: How can I effectively remove unreacted Boc-Leu-OH from my crude product?
The key to separating the acidic Boc-Leu-OH from your desired basic dipeptide ester lies in an acid-base extraction .
Scientific Principle:
-
Boc-Leu-OH: The carboxylic acid group makes this compound acidic.
-
This compound: The free N-terminus of the dipeptide is basic.
By washing the organic solution of your crude product with a mild aqueous base, you can deprotonate the carboxylic acid of Boc-Leu-OH, forming a water-soluble carboxylate salt. This salt will then partition into the aqueous phase, while your desired product (as the free base or after neutralization) remains in the organic phase.[3][4]
Detailed Protocol: Acid-Base Extraction
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% aqueous solution of sodium carbonate (Na₂CO₃) can also be used.
-
Caution: Avoid strong bases like sodium hydroxide (NaOH) as they can promote hydrolysis of the ethyl ester of your product.[4]
-
-
Phase Separation: Allow the layers to separate. The upper aqueous layer will contain the sodium salt of Boc-Leu-OH. Drain the lower organic layer.
-
Repeat: Repeat the aqueous base wash two to three times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Q4: My product seems to be soluble in water. How can I purify it without losing it during the aqueous work-up?
While H-Leu-Gly-OEt as a free base has some solubility in organic solvents, its hydrochloride salt form is highly polar and exhibits good solubility in water.[5] This property can be leveraged for purification.
Troubleshooting Strategy: Reverse Extraction
-
Initial Dissolution: Dissolve the crude product in a polar solvent like water or a mixture of water and a miscible organic solvent like methanol or ethanol.[5]
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash with a non-polar or weakly polar organic solvent like diethyl ether, hexane, or ethyl acetate.[5] This will remove non-polar impurities, such as residual coupling reagents and their byproducts.
-
Product Recovery:
-
Lyophilization (Freeze-Drying): If you have access to a lyophilizer, this is an excellent method for recovering your water-soluble product from the aqueous phase.
-
Evaporation under Reduced Pressure: If the product is stable, you can carefully remove the water under reduced pressure. Be mindful of potential degradation with prolonged heating.
-
Q5: How can I confirm the purity of my this compound after purification?
Several analytical techniques can be employed to assess the purity of your final product.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the presence of impurities. You can use a mobile phase such as a mixture of chloroform and methanol to separate the components. The spots can be visualized using ninhydrin stain (for primary amines) or UV light if the compounds are UV-active.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing peptide purity.[6][7][8][9] Reversed-phase HPLC (RP-HPLC) is commonly used, where the separation is based on the hydrophobicity of the molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity and purity of your compound.[10][11] The ¹H NMR spectrum will show characteristic peaks for the leucine and glycine residues, as well as the ethyl ester group.[12]
-
Mass Spectrometry (MS): Confirms the molecular weight of your desired product.
Purification Workflow and Troubleshooting Guide
The following flowchart provides a decision-making framework for purifying your this compound crude product.
Caption: Figure 1. Decision workflow for this compound purification.
Advanced Purification Techniques
If standard extraction methods do not yield a product of sufficient purity, the following techniques can be employed.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.
Protocol for Recrystallization of this compound
-
Solvent Screening: Identify a suitable solvent or solvent system. For this compound, a mixture of a polar solvent in which it is soluble (like ethanol or methanol) and a less polar solvent in which it is less soluble (like diethyl ether or ethyl acetate) is a good starting point.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot polar solvent.
-
Induce Crystallization: Slowly add the less polar solvent until the solution becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.
Column Chromatography
For non-crystalline products or when impurities have similar solubility profiles to the desired product, silica gel column chromatography can be an effective purification method.
General Parameters for Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The polarity of the eluent is gradually increased to elute compounds with increasing polarity.
-
Monitoring: The fractions are collected and analyzed by TLC to identify those containing the pure product.
Data Summary Table
| Purification Method | Key Impurities Removed | Advantages | Disadvantages |
| Filtration | Insoluble byproducts (e.g., DCU) | Simple, fast, and efficient for removing insoluble materials. | Only effective for insoluble impurities. |
| Acid-Base Extraction | Acidic (e.g., Boc-Leu-OH) and basic impurities | Highly effective for separating compounds with different acid/base properties. | Requires immiscible solvents; risk of emulsion formation. |
| Recrystallization | Impurities with different solubility profiles | Can yield highly pure crystalline products. | Requires a suitable solvent system; potential for product loss in the mother liquor. |
| Column Chromatography | A wide range of impurities | High resolving power for complex mixtures. | Can be time-consuming and requires larger volumes of solvent. |
Visualizing the Acid-Base Extraction Mechanism
The following diagram illustrates the chemical transformations and phase separation during the acid-base extraction to remove Boc-Leu-OH.
Caption: Figure 2. Mechanism of acid-base extraction.
References
-
American Chemical Society. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]
-
aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 5, 2026, from [Link]
- Google Patents. (1991). US4988789A - Process for preparing glycine hydrochloride.
-
ResearchGate. (n.d.). 1H NMR spectrum of L-Leu-Gly-Gly in D2O (0.028 mol L-1) at 9.4 T, 25 °C. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Retrieved February 5, 2026, from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Rapid crystallization of glycine using metal-assisted and microwave-accelerated evaporative crystallization: the effect of engineered surfaces and sample volume. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2016). How to remove DCC from reaction mixture?. Retrieved February 5, 2026, from [Link]
-
LCGC International. (n.d.). Basics of HPLC Peptide Analysis. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US2894954A - Method of selectively extracting amino acids.
-
American Chemical Society. (n.d.). Dipeptide Sequence Determination: Analyzing Phenylthiohydantoin Amino Acids by HPLC. Retrieved February 5, 2026, from [Link]
-
aapptec. (n.d.). H-Gly-OEt HCl [623-33-6]. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). EP2062909A1 - Peptide production and purification process.
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 5, 2026, from [Link]
-
Springer. (2019). In situ product recovery of bio-based ethyl esters via hybrid extraction-distillation. Retrieved February 5, 2026, from [Link]
-
The Catalyst's Companion. (2023). N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. Retrieved February 5, 2026, from [Link]
-
LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved February 5, 2026, from [Link]
-
Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 35Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. Retrieved February 5, 2026, from [Link]
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storage conditions to prevent hydrolysis of H-Leu-Gly-OEt.HCl
Technical Support Center: H-Leu-Gly-OEt.HCl
A Guide to Preventing Hydrolytic Degradation During Storage and Handling
Welcome to the technical support center for this compound (L-Leucyl-glycine ethyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable dipeptide ester. As a Senior Application Scientist, I've structured this resource to provide not just protocols, but a foundational understanding of the chemical principles governing the stability of this compound. Adhering to these guidelines will prevent costly experimental failures and ensure the reliability of your results.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Degradation
This section addresses the fundamental questions regarding the stability of this compound. Understanding these principles is the first step toward preventing degradation.
Q1: What is this compound, and why is it so sensitive to storage conditions?
A: this compound is the hydrochloride salt of a dipeptide (Leucine-Glycine) where the C-terminal carboxylic acid has been protected as an ethyl ester. This protection is crucial for various synthetic applications, particularly in peptide chemistry. However, this ethyl ester group is also its primary vulnerability. The ester bond can be cleaved by water in a reaction called hydrolysis. The hydrochloride salt form, while improving the compound's solid-state handling, makes it hygroscopic , meaning it readily absorbs moisture from the atmosphere.[1][2] This absorbed water can directly trigger hydrolysis, even in the solid state, compromising the purity and integrity of the material.[3]
Q2: What is hydrolysis, and why is it the main problem for this compound?
A: Hydrolysis is a chemical reaction where a water molecule breaks one or more chemical bonds. For this compound, the target is the ester linkage. Water attacks the carbonyl carbon of the ethyl ester, cleaving it to form the free carboxylic acid (H-Leu-Gly-OH) and ethanol. This process is irreversible and results in a different chemical entity, which will not perform as expected in subsequent reactions, leading to failed experiments, impure products, and inconsistent data. The reaction is catalyzed by both acid and, more significantly, base.[4][5]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
resolving hygroscopicity problems with L-Leucyl-glycine ethyl ester HCl
Technical Support Center: L-Leucyl-glycine ethyl ester HCl
A Senior Application Scientist's Guide to Overcoming Hygroscopicity Challenges
Welcome to the technical support center for L-Leucyl-glycine ethyl ester HCl. As a dipeptide ester hydrochloride, this reagent is a valuable building block in synthetic and pharmaceutical chemistry. However, its hygroscopic nature—the tendency to readily absorb moisture from the atmosphere—presents significant challenges that can compromise experimental accuracy and reproducibility.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to anticipate, identify, and resolve issues related to the hygroscopicity of L-Leucyl-glycine ethyl ester HCl.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of L-Leucyl-glycine ethyl ester HCl arrived as a free-flowing powder, but now it's clumpy and difficult to handle. What happened?
Answer: This is a classic sign of moisture absorption. L-Leucyl-glycine ethyl ester HCl, like many amine hydrochlorides and peptide derivatives, is hygroscopic.[3][4][5] The presence of polar functional groups (amine, ester, amide) and the hydrochloride salt itself creates a high affinity for water molecules. When the compound is exposed to ambient air, it readily attracts and adsorbs water vapor, leading to physical changes.[1][6]
Causality: The initial absorption of water acts as a plasticizer, reducing the glass transition temperature (Tg) of the solid.[7] This allows the particles to become more mobile, leading to surface wetting, dissolution, and subsequent fusion into clumps or a sticky solid. This process can significantly alter the material's physical and chemical properties.[2]
Immediate Action:
-
Immediately and securely reseal the container.
-
Wrap the cap junction with Parafilm® or similar laboratory film to create a more robust barrier against future moisture ingress.
-
Store the container in a desiccator over a fresh, active desiccant (e.g., Drierite®, silica gel).
Q2: What are the direct consequences of this moisture absorption on my experiments?
Answer: The consequences of moisture absorption extend far beyond inconvenient handling. Ignoring the hygroscopicity of your reagent can introduce critical errors and variability into your results.
-
Inaccurate Weighing: The most immediate issue is inaccurate mass determination. The measured weight will be a combination of the peptide ester and an unknown amount of water, leading to lower-than-expected molar quantities in your reactions. This directly impacts stoichiometry, yield calculations, and kinetic measurements.[8]
-
Chemical Degradation: Water can act as a reactant. The ester functional group in L-Leucyl-glycine ethyl ester HCl is susceptible to hydrolysis, which would break the ester bond to form L-Leucyl-glycine and ethanol. This degradation compromises the purity of your starting material and introduces impurities into your reaction.[7]
-
Altered Solubility and Dissolution Rates: The presence of absorbed water can change how the compound dissolves. While the compound is highly soluble in water, partially hydrated material may dissolve differently in organic solvents compared to the anhydrous form, affecting reaction kinetics and homogeneity.[3][9]
-
Impact on Downstream Analysis: For applications like creating reference standards, the unknown water content will lead to significant errors in establishing potency and quantifying analytical results.[8]
Troubleshooting & Proactive Protocols
Q3: What are the definitive storage and handling protocols to prevent moisture absorption in the first place?
Answer: Proactive prevention is the most effective strategy. The goal is to create a multi-barrier system that minimizes the compound's exposure to atmospheric moisture at every step.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or as specified by the supplier.[4][5] | Reduces the kinetic energy of water molecules and slows the rate of moisture absorption. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen).[3][10] | Displaces moist air from the container's headspace, preventing moisture contact with the solid. |
| Container | Original, tightly sealed container.[11][12] | Supplier containers are designed and tested for product stability. |
| Secondary Containment | Place the primary container inside a desiccator or a dry box/glove box.[1][13] | Provides an additional layer of protection against ambient humidity. |
Workflow for Handling a New Reagent Bottle
The following workflow illustrates the best practices from receiving the material to routine use.
Caption: Workflow for receiving and handling hygroscopic reagents.
Q4: I need to weigh the compound for a reaction. What is the most reliable, step-by-step method to ensure accuracy?
Answer: Accurate weighing requires controlling the environment and minimizing the time of exposure. A standard lab bench is often insufficient for highly hygroscopic materials.
Protocol for Accurate Weighing of L-Leucyl-glycine ethyl ester HCl
-
Preparation:
-
Place the sealed container of L-Leucyl-glycine ethyl ester HCl and all necessary tools (spatulas, weigh boats/vials) inside a desiccator and allow them to equilibrate to room temperature for at least 30-60 minutes. This prevents condensation from forming on the cold container when it's opened.
-
If available, perform the entire operation within a glove box with a low-humidity atmosphere (<20% RH). If a glove box is not available, use a balance with a draft shield in a room with controlled, low humidity.[14] Placing a container of desiccant inside the draft shield can also help.[14]
-
-
Tare:
-
Place a clean, dry weighing vessel (e.g., a glass vial with a cap) on the analytical balance and tare the weight.
-
-
Dispensing:
-
Open the reagent container inside the controlled environment.
-
Quickly transfer an approximate amount of the solid to the tared vessel. Do not spend time trying to hit an exact weight on the first try. It is better to be quick than to be perfect.
-
Immediately reseal the main reagent container.
-
-
Weighing:
-
Place the cap on your weighing vessel to prevent further moisture uptake and record the stable mass.
-
If you need to adjust the amount, remove the cap, add or remove a small amount of solid, recap, and re-weigh. Minimize the time the vessel is open.
-
-
Post-Weighing:
Caption: Step-by-step workflow for accurate weighing.
Q5: My sample is already clumpy. How can I determine its actual peptide ester content before using it?
Answer: If you suspect significant moisture absorption, you must quantify the water content to accurately determine the amount of active reagent. Using the material "as is" will lead to substantial errors. The two most common and reliable methods are Karl Fischer Titration and Thermogravimetric Analysis (TGA).
Comparison of Moisture Determination Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Karl Fischer (KF) Titration | Titration based on a chemical reaction specific to water.[8][15] | High accuracy and precision for water. Not affected by other volatiles. Considered the gold standard.[] | Requires specialized equipment and reagents. | Accurately determining the water content to calculate a corrected mass for use in sensitive applications. |
| Thermogravimetric Analysis (TGA) / Loss on Drying (LOD) | Measures weight loss as the sample is heated.[17][18] | Simpler to perform than KF. Can provide information on thermal stability.[19] | Measures loss of all volatiles, not just water. Heat can degrade the sample. | A quicker, more accessible method to estimate moisture content, provided water is the only significant volatile. |
Protocol: Correcting for Water Content
-
Quantify Water: Use Karl Fischer titration to determine the percentage of water in your sample (e.g., you find it contains 5% w/w water).
-
Calculate Correction Factor:
-
Active Reagent % = 100% - Water %
-
Correction Factor = 100 / Active Reagent %
-
In our example: Active Reagent % = 95%. Correction Factor = 100 / 95 = 1.053.
-
-
Adjust Weighed Mass:
-
Corrected Mass to Weigh = Desired Mass of Pure Reagent * Correction Factor
-
If you need 100 mg of pure L-Leucyl-glycine ethyl ester HCl, you would weigh: 100 mg * 1.053 = 105.3 mg of your hydrated material.
-
This correction allows you to use the material with confidence, knowing you are adding the correct molar quantity to your experiment.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Glycine ethyl ester hydrochloride. Retrieved from [Link]
-
Anshul Specialty Molecules. (n.d.). Glycine Ethyl Ester Hydrochloride. Retrieved from [Link]
-
MDPI. (2021). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. Retrieved from [Link]
-
Mettler Toledo. (n.d.). How to Measure Moisture Content in Pharmaceuticals. Retrieved from [Link]
-
PubMed. (2002). Chemical stability of peptides in polymers. 1. Effect of water on peptide deamidation in poly(vinyl alcohol) and poly(vinyl pyrrolidone) matrixes. Retrieved from [Link]
-
Chromatography Forum. (2008). How to weigh a higroscopic substance. Retrieved from [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
-
Pharmaceutical Online. (2017). Best Weighing Practices in the Pharmaceutical Industry. Retrieved from [Link]
-
Crimson Publishers. (2024). Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. Retrieved from [Link]
-
PMC. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Adam Equipment. (2022). The Importance of Moisture Content Determination in Pharmaceuticals. Retrieved from [Link]
-
SciRP.org. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Retrieved from [Link]
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
AZoM. (2019). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Hygienic Design Considerations for Weighing Equipment. Retrieved from [Link]
-
Interface Focus. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]
-
ResearchGate. (2020). Hygroscopic gravimetric quantitative chemical analysis. Review. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]
-
ResearchGate. (2020). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Retrieved from [Link]
-
Chemical Reviews. (2022). Protein Design: From the Aspect of Water Solubility and Stability. Retrieved from [Link]
-
Taylor & Francis Online. (2008). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. Retrieved from [Link]
-
Analytical Chemistry. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
Labinsights. (2023). Moisture Content Determination for Drug Formulation and Analysis. Retrieved from [Link]
-
Reddit. (2019). Tips on weighing hygroscopic substance on a microbalance. Retrieved from [Link]
-
Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Retrieved from [Link]
-
PMC. (2008). Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization. Retrieved from [Link]
- Google Patents. (2009). System and method for processing hygroscopic materials.
-
Taylor & Francis Online. (2008). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. Retrieved from [Link]
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Technical Support Center: Optimization of Leu-Gly Esterification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the optimization of the esterification of the dipeptide Leucyl-Glycine (Leu-Gly). This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize Leu-Gly esters efficiently and with high purity. We will delve into common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the esterification of Leu-Gly. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Leu-Gly Ester
You've completed the reaction and workup, but analysis by HPLC or NMR shows minimal product formation.
-
Potential Cause 1: Inactive or Incompatible Catalyst
-
Scientific Rationale: Acid-catalyzed esterification, such as the Fischer-Speier method, is an equilibrium-driven process that requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[1] If the catalyst is weak, absent, or neutralized, the reaction rate will be negligible. The presence of a basic amino group on the dipeptide can neutralize the acid catalyst if not properly protected.[2]
-
Solution:
-
N-Terminal Protection: The primary amino group of Leucine is basic and must be protected prior to esterification. A tert-Butyloxycarbonyl (Boc) or Carboxybenzyl (Cbz) group is standard. This prevents the acid catalyst from being neutralized via protonation of the N-terminus.
-
Catalyst Choice & Loading: Use a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or gaseous HCl in the corresponding alcohol (e.g., HCl in methanol).[1] A typical catalytic amount is 5-10 mol%. For sensitive substrates, a solid acid catalyst like Amberlyst-15 can be used to simplify removal.
-
Verify Catalyst Quality: Ensure the acid catalyst has not been compromised by absorbing atmospheric moisture. Use a fresh, unopened bottle if in doubt.
-
-
-
Potential Cause 2: Presence of Water in the Reaction Mixture
-
Scientific Rationale: Fischer esterification is a reversible reaction where a molecule of water is produced for every molecule of ester formed.[3] According to Le Chatelier's principle, the presence of water in the starting materials or solvent will shift the equilibrium back towards the reactants (dipeptide and alcohol), thereby reducing the yield.[3]
-
Solution:
-
Anhydrous Conditions: Use anhydrous alcohol and solvents. Dry the Leu-Gly dipeptide (if N-protected) under a high vacuum before use.
-
Water Removal: For larger-scale reactions, employ a Dean-Stark apparatus with a suitable azeotropic solvent (like toluene) to physically remove water as it is formed, driving the reaction to completion.[3]
-
Use a Dehydrating Agent: Incorporating a dehydrating agent that does not interfere with the reaction can be effective. Alternatively, using a large excess of the alcohol can also shift the equilibrium towards the product.
-
-
-
Potential Cause 3: Suboptimal Reaction Temperature or Time
-
Scientific Rationale: Esterification reactions are typically slow at room temperature.[1] Increasing the temperature enhances the reaction rate but can also promote side reactions if too high. The reaction requires sufficient time to reach equilibrium or completion.
-
Solution:
-
Temperature Control: Gently refluxing the reaction mixture is a common practice. For methanol, this is around 65°C. For higher-boiling alcohols, the temperature should be optimized to balance reaction rate with substrate stability.
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress periodically (e.g., every 2-4 hours) using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting dipeptide spot/peak is no longer visible or its concentration has plateaued.
-
-
Problem 2: Significant Byproduct Formation
Your analysis shows the desired product, but it is contaminated with significant impurities.
-
Potential Cause 1: Diketopiperazine (DKP) Formation
-
Scientific Rationale: Dipeptide esters, especially those with a C-terminal glycine, are highly susceptible to intramolecular cyclization. The N-terminal amino group can attack the ester carbonyl, leading to the formation of a stable six-membered ring called a diketopiperazine and releasing the alcohol. This is particularly problematic if the N-terminal protecting group is unintentionally removed.
-
Solution:
-
Maintain N-Protection: Ensure your N-terminal protecting group (e.g., Boc) remains intact throughout the reaction. Use reaction conditions that are not acidic enough to cleave the protecting group (e.g., avoid excess strong acid or prolonged high temperatures).
-
Low-Temperature Workup: During workup and purification, keep the pH neutral or slightly acidic and the temperature low to minimize the rate of cyclization.
-
-
-
Potential Cause 2: Racemization
-
Scientific Rationale: The chiral center at the alpha-carbon of Leucine can be susceptible to racemization under harsh conditions (strong acid/base or high heat), especially if an "overactivation" of the carboxylic acid occurs.[4] This can lead to the formation of diastereomeric products that are difficult to separate.
-
Solution:
-
Mild Conditions: Optimize for the mildest possible conditions that still provide a reasonable reaction rate. This includes using the minimum effective catalyst concentration and temperature.
-
Chiral Analysis: Use a chiral HPLC column to analyze the stereochemical purity of your final product and ensure your optimized conditions are not causing racemization.
-
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for Leu-Gly esterification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common methods for esterifying Leu-Gly, and which is best?
There are several effective methods. The "best" choice depends on your scale, available reagents, and the specific ester you wish to synthesize.
| Method | Description | Advantages | Disadvantages |
| Fischer-Speier Esterification | Heating the N-protected dipeptide in an excess of alcohol with a strong acid catalyst (e.g., H₂SO₄).[1] | Simple, uses inexpensive reagents, suitable for large scale. | Reversible reaction, requires water removal for high yields, moderate temperatures needed. |
| Thionyl Chloride (SOCl₂) Method | The N-protected dipeptide is first converted to an acyl chloride using SOCl₂, which is then reacted with the alcohol. | High yield, irreversible, fast reaction. | SOCl₂ is a hazardous reagent, reaction is exothermic, risk of side reactions if not controlled. |
| Enzymatic Synthesis | Utilizes enzymes like L-amino acid esterase (LAE) to catalyze the reaction between an amino acid ester and another amino acid.[5] | Highly specific, mild conditions (room temp, neutral pH), environmentally friendly. | Enzymes can be expensive, may have limited substrate scope, requires specific buffering systems. |
For general laboratory synthesis and optimization, the Fischer-Speier method is an excellent starting point due to its simplicity and the wealth of available literature.
Q2: Why is N-terminal protection absolutely critical?
The N-terminal amino group of Leucine is both nucleophilic and basic. Without protection:
-
Catalyst Neutralization: As a base, it will react with the acid catalyst, rendering it ineffective. You would need to add at least a full equivalent of acid just to protonate the amine before any catalytic activity could begin, which can lead to other side reactions.[2]
-
Side Reactions: The free amine can participate in undesirable intermolecular reactions, leading to oligomerization or the intramolecular cyclization to form diketopiperazine, as discussed in the troubleshooting section.
Q3: How do I choose the right alcohol for my ester?
The choice of alcohol (e.g., methanol, ethanol, tert-butanol) directly determines the resulting ester.
-
Methyl and Ethyl Esters: Formed using methanol and ethanol, respectively. These are the most common and are typically synthesized using standard Fischer esterification. They are useful as intermediates as they can be hydrolyzed under relatively mild conditions.
-
Tert-butyl Esters: Formed using tert-butanol. These are highly valuable in peptide synthesis because they are stable to a wide range of reagents but can be selectively cleaved under moderate acidic conditions (e.g., with trifluoroacetic acid, TFA). Direct esterification with tert-butanol is difficult due to steric hindrance; it often requires specialized methods like using isobutylene gas with an acid catalyst.
Q4: What are the most critical parameters to control for maximizing yield?
Based on extensive studies of esterification kinetics, the most influential parameters are:
-
Reactant Ratio: Using a large excess of the alcohol reactant shifts the reaction equilibrium towards the product side.[6]
-
Temperature: Higher temperatures increase the reaction rate, but must be balanced against potential degradation.[6]
-
Water Removal: Actively removing water is arguably the single most effective way to drive the reaction to completion and achieve yields above 90%.[3]
Q5: Which analytical techniques are best for monitoring the reaction and assessing final purity?
A combination of techniques is essential for robust analysis.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for both monitoring reaction progress and determining the final purity. A reversed-phase (e.g., C18) column with a water/acetonitrile gradient containing a modifier like TFA is standard for peptide analysis.[7][8]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it is used to confirm the identity of the product peak by verifying its molecular weight and to identify any byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final, purified product. The appearance of a new set of signals corresponding to the alcohol moiety (e.g., a singlet around 3.7 ppm for a methyl ester) is a clear indicator of successful esterification.[9]
Section 3: Protocols & Methodologies
Protocol 1: Synthesis of N-Boc-Leu-Gly-OMe via Fischer Esterification
This protocol provides a step-by-step method for the synthesis of N-Boc-L-Leucyl-L-Glycine Methyl Ester.
Workflow Diagram
Caption: Experimental workflow for Leu-Gly methyl ester synthesis.
Materials:
-
N-Boc-Leu-Gly (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve N-Boc-Leu-Gly (e.g., 2.88 g, 10 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add concentrated sulfuric acid (0.27 mL, ~5 mmol, 0.05 eq) dropwise while stirring. Causality Note: The reaction is exothermic; slow addition prevents excessive heat generation.
-
Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction's progress by taking small aliquots every 2 hours and analyzing them by TLC (e.g., 10% MeOH in Dichloromethane) or HPLC. The reaction is typically complete in 8-16 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold saturated NaHCO₃ solution (~100 mL) to neutralize the acid catalyst. Self-Validation: Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water-soluble impurities.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to obtain the pure N-Boc-Leu-Gly-OMe.
-
Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
References
-
ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Available at: [Link]
-
National Institutes of Health. (2023). Highly Efficient Synthesis of Chlorogenic Acid Oleyl Alcohol Ester under Non-Catalytic and Solvent-Free Conditions. Available at: [Link]
-
PubMed. (2023). Optimization of esterification reactions of perillyl alcohol with different fatty acids catalyzed by Novozym® 435 lipase. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Geometry optimization and stability of solvated glycine dipeptide: EFP study. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Guanidination Procedures for MALDI Mass Mapping. Available at: [Link]
-
Chemistry Stack Exchange. (2020). Esterification of Glycine. Available at: [Link]
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MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Available at: [Link]
-
Sketchy. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More. Available at: [Link]
-
ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Available at: [Link]
-
Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Available at: [Link]
-
PubMed. (2017). Purification and Characterization of Elizabethkingia L-Amino Acid Esterase: an Enzyme Useful for Enzymatic Synthesis of the Dipeptide, Valyl-Glycine. Available at: [Link]
-
ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Available at: [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
Royal Society of Chemistry. (2024). Multi-site esterification: a tunable, reversible strategy to tailor therapeutic peptides for delivery. Available at: [Link]
-
Reddit. (2022). Esterification not Working. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Active ester-based peptide bond formation and its application in peptide synthesis. Available at: [Link]
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ACS Publications. (n.d.). Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. Available at: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Available at: [Link]
-
Biotech Spain. (2024). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks. Available at: [Link]
-
ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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- 10. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of H-Leu-Gly-OEt.HCl: A Comparative Analysis Using ¹H NMR Spectroscopy
For researchers and professionals in drug development and peptide chemistry, the precise characterization of synthetic peptides is a non-negotiable cornerstone of successful research. Unambiguous structural confirmation is paramount for ensuring purity, function, and safety. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, offers an unparalleled, non-destructive window into molecular structure.
This guide provides an in-depth analysis of the ¹H NMR spectrum of the dipeptide L-leucylglycine ethyl ester hydrochloride (H-Leu-Gly-OEt.HCl). Moving beyond a simple peak list, we will dissect the spectrum with the rigor of a seasoned scientist, explaining the causal relationships behind chemical shifts, multiplicities, and integrations. Furthermore, we will objectively compare the insights gained from NMR with those from other critical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), providing a holistic perspective on peptide characterization.
The Target Molecule: this compound
Before delving into the spectrum, understanding the molecule's structure is essential. This compound is the hydrochloride salt of a dipeptide composed of L-leucine and glycine, with the C-terminus protected as an ethyl ester. The HCl salt form protonates the N-terminal amine, rendering the molecule more soluble in common NMR solvents like D₂O or DMSO-d₆ and influencing the chemical shifts of nearby protons.
// Define nodes with labels for atoms N1 [label="H₃N⁺", pos="0,0.5!", fontcolor="#EA4335"]; C_alpha1 [label="Cα", pos="1,0!", fontcolor="#202124"]; H_alpha1 [label="H", pos="1,-0.5!", fontcolor="#202124"]; C_beta1 [label="Cβ", pos="2,0.5!", fontcolor="#202124"]; H_beta1 [label="H₂", pos="2,1!", fontcolor="#202124"]; C_gamma1 [label="Cγ", pos="3,0!", fontcolor="#202124"]; H_gamma1 [label="H", pos="3,-0.5!", fontcolor="#202124"]; C_delta1_1 [label="Cδ¹", pos="4,0.5!", fontcolor="#202124"]; H_delta1_1 [label="H₃", pos="4,1!", fontcolor="#202124"]; C_delta1_2 [label="Cδ²", pos="4,-0.5!", fontcolor="#202124"]; H_delta1_2 [label="H₃", pos="4,-1!", fontcolor="#202124"];
C_carbonyl1 [label="C'", pos="1.5,-1.5!", fontcolor="#202124"]; O1 [label="O", pos="1.5,-2!", fontcolor="#EA4335"];
N2 [label="N", pos="2.5,-1.5!", fontcolor="#4285F4"]; H_amide [label="H", pos="3,-1.25!", fontcolor="#202124"];
C_alpha2 [label="Cα", pos="3.5,-2!", fontcolor="#202124"]; H_alpha2 [label="H₂", pos="3.5,-2.5!", fontcolor="#202124"];
C_carbonyl2 [label="C'", pos="4.5,-1.5!", fontcolor="#202124"]; O2 [label="O", pos="4.5,-1!", fontcolor="#EA4335"];
O_ester [label="O", pos="5.5,-2!", fontcolor="#EA4335"]; C_ethyl1 [label="CH₂", pos="6.5,-1.5!", fontcolor="#202124"]; C_ethyl2 [label="CH₃", pos="7.5,-2!", fontcolor="#202124"];
Cl_ion [label="Cl⁻", pos="0,-1.5!", fontcolor="#34A853"];
// Define edges (bonds) N1 -- C_alpha1; C_alpha1 -- H_alpha1; C_alpha1 -- C_beta1; C_alpha1 -- C_carbonyl1;
C_beta1 -- H_beta1; C_beta1 -- C_gamma1;
C_gamma1 -- H_gamma1; C_gamma1 -- C_delta1_1; C_gamma1 -- C_delta1_2;
C_delta1_1 -- H_delta1_1; C_delta1_2 -- H_delta1_2;
C_carbonyl1 -- O1 [style=double]; C_carbonyl1 -- N2;
N2 -- H_amide; N2 -- C_alpha2;
C_alpha2 -- H_alpha2; C_alpha2 -- C_carbonyl2;
C_carbonyl2 -- O2 [style=double]; C_carbonyl2 -- O_ester;
O_ester -- C_ethyl1; C_ethyl1 -- C_ethyl2; }
Deconstructing the ¹H NMR Spectrum: A Predicted Analysis
A definitive ¹H NMR spectrum is interpreted by analyzing four key features: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J). While an experimental spectrum is ideal, we can predict the expected spectrum with high accuracy based on established chemical shift principles and data from similar structures.[1][2] The analysis below is based on typical values for peptides and esters, performed in a common solvent like DMSO-d₆, which avoids the exchange of labile amide and amine protons seen in D₂O.[3]
| Assignment (Label) | Proton Group | Predicted δ (ppm) | Integration | Multiplicity | Rationale & Causality |
| a | Leu - CδH₃ (x2) | ~0.9 | 6H | Doublet (d) | These two methyl groups are diastereotopic but often appear as a single doublet due to coupling with the Cγ proton. They are in a shielded, alkane-like environment, hence their upfield position.[4] |
| b | OEt - CH₃ | ~1.2 | 3H | Triplet (t) | Upfield signal due to being an alkyl group. It is split into a triplet by the two adjacent protons of the O-CH₂ group (n+1 rule). |
| c | Leu - CβH₂ | ~1.6 | 2H | Multiplet (m) | These protons are adjacent to both the Cα and Cγ protons, leading to complex splitting (a multiplet). |
| d | Leu - CγH | ~1.7 | 1H | Multiplet (m) | Coupled to six Cδ protons and two Cβ protons, resulting in a complex multiplet. |
| e | Gly - CαH₂ | ~3.9 | 2H | Doublet (d) | These protons are adjacent to the amide NH. In DMSO-d₆, they will be split into a doublet by the amide proton. They are deshielded by the adjacent amide nitrogen and carbonyl group.[5] |
| f | OEt - OCH₂ | ~4.1 | 2H | Quartet (q) | Deshielded by the adjacent ester oxygen. The signal is split into a quartet by the three protons of the ethyl's methyl group.[4] |
| g | Leu - CαH | ~4.2 | 1H | Multiplet (m) | Deshielded by the adjacent protonated amine (NH₃⁺) and the amide carbonyl. Coupled to the Cβ protons, and potentially the NH₃⁺ protons, resulting in a multiplet. |
| h | Leu - N⁺H₃ | ~8.3 | 3H | Broad singlet (br s) | The positive charge on the nitrogen atom strongly deshields these protons, shifting them significantly downfield.[6] Proton exchange can broaden the signal.[3] |
| i | Gly - NH | ~8.6 | 1H | Triplet (t) | The amide proton is significantly deshielded due to resonance with the carbonyl group and potential hydrogen bonding. It is coupled to the two adjacent Gly-Cα protons, appearing as a triplet.[7][8] |
A Comparative Perspective: The Right Tool for the Right Question
While NMR provides unparalleled structural detail, it is part of a larger analytical toolkit. A comprehensive characterization strategy leverages the strengths of multiple techniques.
| Technique | Primary Information | Strengths | Limitations | Role in this compound Analysis |
| ¹H NMR Spectroscopy | Precise 3D structure, atom connectivity, stereochemistry, relative quantitation. | Non-destructive, highly detailed structural information, quantitative.[9] | Lower sensitivity than MS, can be complex to interpret, requires higher sample amounts (mg range).[10][11] | Confirms identity and structure. Verifies that the leucine and glycine residues are correctly linked and that the ethyl ester is intact. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Res MS). | Extremely high sensitivity (pico- to femtomole), fast analysis, determines molecular formula.[9] | Provides limited structural information (isomers are often indistinguishable), not inherently quantitative without standards.[12] | Confirms molecular weight. Provides rapid confirmation that the synthesized peptide has the correct mass (232.29 g/mol for the free base). |
| HPLC (RP-HPLC) | Purity, quantitation, separation of mixtures. | Robust, highly quantitative, excellent for assessing purity and separating components of a reaction mixture.[13] | Provides no structural information on its own; identification relies on retention time comparison to a known standard.[14] | Assesses purity. Determines the percentage of the desired peptide in the sample, separating it from starting materials or byproducts. |
As a Senior Application Scientist, the choice of technique is dictated by the question at hand.
-
"Did I make my target molecule?" → Start with MS for a quick mass check.
-
"Is my product pure?" → Use HPLC to quantify purity.
-
"What is the exact, unambiguous structure of my purified product?" → Use NMR for complete structural elucidation.
Experimental Protocols & Workflows
Trustworthy data begins with a robust protocol. The following outlines the standard operating procedures for the analyses discussed.
Protocol 1: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation : Weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial.[15]
-
Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[16]
-
Instrumentation : Insert the tube into the NMR spectrometer's spinner and place it in the magnet.[17]
-
Instrument Setup : Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquisition : Acquire a standard 1D proton spectrum. A sufficient number of scans should be chosen to achieve an adequate signal-to-noise ratio.
-
Processing : Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift axis using a reference signal (e.g., residual solvent peak or an internal standard like TMS).
-
Analysis : Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Conclusion
The structural analysis of this compound serves as an excellent model for the rigorous characterization required in modern chemical and pharmaceutical research. ¹H NMR spectroscopy stands out as the definitive method for unambiguous structural elucidation, providing a detailed fingerprint of the molecule's atomic connectivity. However, its true power is realized when used in a multi-faceted analytical approach, complemented by the rapid mass verification of MS and the quantitative purity assessment of HPLC. By understanding the causality behind the spectral data and leveraging the synergistic strengths of these techniques, researchers can ensure the integrity and quality of their materials, paving the way for reliable and reproducible scientific outcomes.
References
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Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]
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Abraham, R. J., et al. (2005). ¹H NMR spectra. Part 30(+): ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available at: [Link]
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Kameda, T., et al. (2005). The amide proton NMR chemical shift and hydrogen-bonded structure of glycine-containing peptides and polypeptides in the solid state as studied by multi-pulse-associated high-speed MAS ¹H NMR. Journal of Molecular Structure. Available at: [Link]
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Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich. Retrieved from [Link]
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Reich, H. J. (n.d.). Organic Chemistry Data - ¹H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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University of Potsdam. (n.d.). Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S7. ¹³C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]
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Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
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Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry. Available at: [Link]
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IntechOpen. (2018). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved from [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Royal Society of Chemistry. (2013). Mass spectrometry and NMR spectroscopy: Modern high-end detectors for high resolution separation techniques. Natural Product Reports. Available at: [Link]
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University of Regensburg. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
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Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis?. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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ResearchGate. (2006). Difference between ¹H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength. Retrieved from [Link]
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CCPN. (2024). CcpNmr AnalysisAssign V3 - Reference Chemical Shifts. YouTube. Retrieved from [Link]
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PubMed. (1998). Comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Retrieved from [Link]
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Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
- 9. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 10. organomation.com [organomation.com]
- 11. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. researchgate.net [researchgate.net]
- 17. pydio.campus.nd.edu [pydio.campus.nd.edu]
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Leu-Gly Ethyl Ester
This guide provides an in-depth analysis of the expected fragmentation pattern of Leu-Gly ethyl ester under mass spectrometry, offering a predictive framework for researchers in proteomics, drug discovery, and analytical chemistry. Leveraging fundamental principles of peptide fragmentation, this document will explore the characteristic ions generated, compare them with potential isomeric alternatives, and provide a robust experimental protocol for empirical validation.
Introduction: The Logic of Peptide Fragmentation
In the realm of mass spectrometry, particularly with tandem techniques (MS/MS), collision-induced dissociation (CID) is a powerful method for elucidating the primary structure of peptides and proteins.[1] The process involves the energetic collision of a selected precursor ion with a neutral gas, leading to fragmentation along the peptide backbone.[1] For protonated peptides, the "mobile proton" model is a key concept, where a proton, initially localized on a basic residue or the N-terminus, can migrate along the peptide backbone, initiating cleavage at various amide bonds.[2] This directed fragmentation predominantly yields b and y ions, which are N-terminal and C-terminal fragments, respectively.[3] Understanding the rules of this fragmentation is paramount for accurate peptide sequencing and identification.
Predicted Fragmentation Pattern of Leu-Gly Ethyl Ester
Due to a lack of readily available public domain mass spectra for Leu-Gly ethyl ester, we will construct a theoretical fragmentation pattern based on established principles of peptide fragmentation. The structure of Leu-Gly ethyl ester consists of a leucine residue at the N-terminus, a glycine residue, and an ethyl ester group at the C-terminus.
The primary fragmentation upon CID is expected to occur at the peptide bond between Leucine and Glycine. This will lead to the formation of a characteristic set of b and y ions.
Key Predicted Fragment Ions for Leu-Gly Ethyl Ester
| Ion Type | Sequence | Structure | Predicted m/z |
| Precursor Ion [M+H]⁺ | Leu-Gly-OEt | 217.15 | |
| b₁ ion | Leu | 114.09 | |
| y₁ ion | Gly-OEt | 104.07 |
Mechanistic Insights into Fragmentation:
-
The b₁ ion: Cleavage of the peptide bond between Leu and Gly, with the charge retained on the N-terminal Leucine fragment, results in the b₁ ion. Its predicted m/z of 114.09 corresponds to the mass of the leucine residue minus the elements of water, plus a proton.
-
The y₁ ion: Conversely, if the charge is retained on the C-terminal fragment following the same peptide bond cleavage, the y₁ ion is formed. This ion, comprising the glycine ethyl ester moiety, is predicted to have an m/z of 104.07.
-
Immonium Ions: A characteristic immonium ion for Leucine is also expected at an m/z of 86.[4] This ion is formed by a combination of a- and y-type cleavages and is indicative of the presence of a Leucine (or Isoleucine) residue.[4]
-
Ester Group Fragmentation: The ethyl ester group itself can undergo fragmentation. A common fragmentation pathway for ethyl esters is the loss of ethylene (C₂H₄, 28 Da) or the ethoxy group (-OC₂H₅, 45 Da).[5] This could lead to additional, less intense peaks in the spectrum.
Visualizing the Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation of Leu-Gly ethyl ester.
Caption: Predicted CID fragmentation of Leu-Gly ethyl ester.
Comparison with an Isomeric Alternative: Gly-Leu Ethyl Ester
To highlight the importance of fragmentation patterns in structure elucidation, let's compare the predicted spectrum of Leu-Gly ethyl ester with that of its isomer, Gly-Leu ethyl ester. While both have the same precursor mass, their fragment ions would be distinctly different.
Predicted Fragment Ions for Gly-Leu Ethyl Ester
| Ion Type | Sequence | Structure | Predicted m/z |
| Precursor Ion [M+H]⁺ | Gly-Leu-OEt | 217.15 | |
| b₁ ion | Gly | 58.04 | |
| y₁ ion | Leu-OEt | 160.13 |
This clear difference in the m/z values of the b₁ and y₁ ions allows for unambiguous differentiation between the two isomers.
Experimental Protocol for Mass Spectrometry Analysis
This section provides a standardized protocol for acquiring a CID spectrum of Leu-Gly ethyl ester.
1. Sample Preparation:
-
Accurately weigh 1 mg of Leu-Gly ethyl ester.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water with 0.1% formic acid to ensure protonation.
-
Vortex the solution until the sample is completely dissolved.
-
Perform a serial dilution to a final concentration of 10 µg/mL.
2. Mass Spectrometry Parameters (ESI-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
MS1 Scan Range: m/z 50-500
-
MS/MS Settings:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 217.15.
-
Collision Gas: Argon
-
Collision Energy: 15-25 eV (optimization may be required)
-
MS2 Scan Range: m/z 40-250
-
3. Data Analysis:
-
Process the acquired spectrum using the instrument's software.
-
Identify the precursor ion and the major fragment ions.
-
Compare the observed m/z values with the theoretically predicted values for b₁, y₁, and immonium ions.
Self-Validating System and Trustworthiness
The described protocol incorporates a self-validating system. The presence of the predicted precursor ion at m/z 217.15 in the MS1 scan confirms the integrity of the sample. The subsequent MS/MS analysis should yield fragment ions that logically correspond to the structure of Leu-Gly ethyl ester. The clear differentiation from the predicted fragmentation of its isomer, Gly-Leu ethyl ester, provides a high degree of confidence in the structural assignment.
Conclusion
While direct experimental data for the mass spectrometry fragmentation of Leu-Gly ethyl ester is not widely published, a robust and reliable prediction of its fragmentation pattern can be made based on the foundational principles of peptide chemistry in the gas phase. The characteristic b₁ and y₁ ions, along with the leucine immonium ion, serve as key diagnostic peaks. This guide provides the theoretical framework and a practical experimental protocol for researchers to confidently identify and characterize this dipeptide ester.
References
- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC - NIH. (2021, November 18).
- Section 4B. CID of Peptides and De Novo Sequencing - Chemistry LibreTexts. (2023, August 29).
- Collision-induced dissociation (CID) of peptides and proteins - PubMed - NIH.
- common fragmentation mechanisms in mass spectrometry - YouTube. (2022, November 22).
- Mass Spectrometry: Fragmentation Mechanisms - YouTube. (2016, September 15).
- graph-theoretic approach for the separation of b and y ions in tandem mass spectra - Oxford Academic.
- Mascot help: Peptide fragmentation - Matrix Science.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
Sources
- 1. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mascot help: Peptide fragmentation [matrixscience.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Retention Time Analysis of H-Leu-Gly-OEt.HCl and Alternative Methodologies
In the landscape of peptide and protein research, the accurate characterization and quantification of synthetic intermediates and final products are paramount. H-Leu-Gly-OEt.HCl, or L-Leucyl-glycine ethyl ester hydrochloride, is a dipeptide derivative frequently utilized in synthetic schemes and biological studies. Its purity and concentration are critical variables that can significantly impact experimental outcomes. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for these assessments, offering robust, reproducible, and sensitive analysis.[1]
This guide provides an in-depth exploration of a reference HPLC method for determining the retention time of this compound. It further delves into a comparative analysis with advanced alternative techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a comprehensive perspective for researchers, scientists, and drug development professionals.
The Foundational Role of HPLC in Dipeptide Analysis
High-Performance Liquid Chromatography is a powerful tool for separating, identifying, and quantifying components within a mixture.[2] For dipeptides like this compound, which bridge the gap between small molecules and larger biomolecules, reversed-phase HPLC (RP-HPLC) is the most common and effective approach.[3]
The principle of RP-HPLC relies on the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. The retention time (t_R) of a compound—the time it takes for the analyte to travel from the injector to the detector—is a characteristic parameter under a specific set of chromatographic conditions. It is influenced by the compound's hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus have a longer retention time.
The hydrochloride salt and the ethyl ester moiety of this compound introduce a degree of hydrophilicity, making the choice of mobile phase composition and column chemistry crucial for achieving adequate retention and sharp, symmetrical peaks.[4]
Reference HPLC Method for this compound
A well-defined and validated HPLC method is essential for obtaining a reliable retention time reference. The following protocol is a robust starting point for the analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Column Selection: A C18 reversed-phase column is the standard choice. A common dimension is 4.6 x 150 mm with 5 µm particle size. The C18 stationary phase provides the necessary hydrophobicity to retain the dipeptide ester.[5]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Phosphoric Acid in water.[1] The acidic modifier is critical for suppressing the ionization of free silanol groups on the silica backbone of the column, which can lead to peak tailing. It also ensures the protonation of the peptide's N-terminus, leading to consistent interactions.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH).[1][5] Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200-210 nm.[1][6] The peptide bond absorbs strongly in this low UV range.
-
Column Temperature: Ambient or controlled at 25-30 °C for improved reproducibility.
-
Injection Volume: 10-20 µL.
-
Gradient Program: A gradient elution is typically employed to ensure good separation and peak shape. A shallow gradient is often optimal for peptides.[3] A representative gradient is provided in the table below.
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 60 | 40 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Causality Behind Experimental Choices:
-
C18 Column: Offers a good balance of hydrophobic interaction for retaining the dipeptide without being excessively retentive, which would require high concentrations of organic solvent and potentially lead to poor solubility.
-
Acidic Modifier (TFA/Phosphoric Acid): Ensures sharp peaks by minimizing secondary ionic interactions with the stationary phase and provides a consistent charge state for the analyte.[1]
-
Gradient Elution: Allows for the efficient elution of the dipeptide while also cleaning the column of any more hydrophobic impurities. The shallow gradient around the expected elution time of the analyte enhances resolution from closely related impurities.[3]
-
Low UV Detection: Maximizes sensitivity as the peptide bond is the primary chromophore.[1][6]
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Factors Influencing HPLC Retention Time
While a standardized method provides a reference, it is crucial to understand that the absolute retention time can vary. Several factors can influence this:
-
Column Chemistry and Age: Different manufacturers' C18 columns can have slight variations in surface chemistry. Column aging can also lead to a decrease in retention.
-
Mobile Phase Composition: The type and concentration of the organic modifier and the buffer can slightly alter retention.[7]
-
Temperature: Higher temperatures generally lead to shorter retention times due to decreased mobile phase viscosity and increased analyte solubility.
-
System Dwell Volume: The internal volume of the HPLC system can impact the observed retention time, especially on different instruments.
Comparative Analysis of Alternative Techniques
While HPLC is a workhorse, other technologies offer distinct advantages in terms of speed, resolution, and information content.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (<2 µm) and operates at higher pressures.[2]
-
Advantages:
-
Increased Speed and Throughput: Analysis times are significantly shorter, often by a factor of 5-10.[2]
-
Enhanced Resolution: The smaller particles lead to sharper and better-separated peaks, improving the detection of closely related impurities.[2][8]
-
Improved Sensitivity: Sharper peaks result in a higher signal-to-noise ratio.[2]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times decrease solvent usage.[2]
-
-
Considerations: Requires a dedicated UPLC system capable of handling higher backpressures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples the separation power of HPLC or UPLC with the detection capabilities of a mass spectrometer.[9]
-
Advantages:
-
Mass Confirmation: Provides the molecular weight of the eluting compound, offering unambiguous identification of this compound and its impurities.[9][10][11]
-
High Specificity and Sensitivity: Can detect and quantify the analyte even in complex matrices with high background.[12]
-
Structural Information: Tandem MS (MS/MS) can be used to fragment the molecule and confirm its sequence.
-
-
Considerations: Higher initial instrument cost and complexity. The choice of mobile phase buffers is more restrictive, as they must be volatile (e.g., ammonium formate instead of phosphoric acid).
Comparison Summary
| Feature | HPLC | UPLC | LC-MS |
| Principle | Chromatographic Separation | High-Pressure Chromatographic Separation | Separation + Mass-based Detection |
| Speed | Standard | Fast | Speed determined by LC front-end |
| Resolution | Good | Excellent | Excellent (separation) |
| Sensitivity | Good | Very Good | Excellent (mass detection) |
| Information | Retention Time, Quantity | Retention Time, Quantity | Retention Time, Quantity, Mass, Structure |
| Cost | Low | Medium | High |
| Best For | Routine QC, Purity Checks | High-throughput screening, Impurity profiling | Definitive Identification, Metabolite studies |
Decision Framework for Analytical Method Selection
Sources
- 1. HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride | SIELC Technologies [sielc.com]
- 2. labmal.com [labmal.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A general solid phase method for the synthesis of depsipeptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB26893K [pubs.rsc.org]
- 12. Analysis of eight glycols in serum using LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR Characterization of L-Leucyl-glycine ethyl ester hydrochloride
A Comparative Technical Guide for Purity and Stability Assessment
Executive Summary
In peptide synthesis and pharmaceutical formulation, L-Leucyl-glycine ethyl ester hydrochloride (L-Leu-Gly-OEt·HCl) serves as a critical intermediate. Its structural integrity relies on two distinct functionalities: the peptide bond (linking Leucine and Glycine) and the ethyl ester protecting group.
This guide provides a technical framework for using Fourier Transform Infrared (FTIR) spectroscopy to validate the identity of this molecule and distinguish it from common process impurities:
-
Precursors: Unreacted Glycine ethyl ester or Leucine.
-
Degradants: Hydrolysis products (L-Leu-Gly free acid) or Diketopiperazine derivatives.
Unlike standard spectral libraries, this guide focuses on the differential spectral features required for real-time process monitoring and stability testing.
Theoretical Framework & Spectral Architecture
To interpret the spectrum of L-Leu-Gly-OEt·HCl, we must deconstruct it into its constituent vibrational modes. The molecule is a dipeptide ester salt. The presence of the hydrochloride salt (
The "Watchdog" Bands
For a researcher, two regions are critical:
-
The Carbonyl Region (1600–1760 cm⁻¹): This is the primary diagnostic zone. It must show two distinct carbonyl peaks: the high-frequency ester and the lower-frequency amide.
-
The N-H Region (2600–3200 cm⁻¹): The broad ammonium band confirms the salt form, distinguishing it from the free base.
Graphviz: Spectral Logic Tree
The following decision tree illustrates the logical flow for interpreting the FTIR spectrum during quality control.
Figure 1: Spectral decision matrix for validating L-Leu-Gly-OEt HCl identity against common failure modes.
Comparative Analysis: Product vs. Alternatives
This section contrasts the target molecule with its specific "alternatives"—defined here as the chemical species present if synthesis fails or degradation occurs.
Table 1: Diagnostic Peak Assignments
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Value |
| Ester | C=O[1][2][3] Stretch | 1730 – 1750 (s) | Critical. Confirms the ethyl ester protection is intact. Loss indicates hydrolysis. |
| Amide I | C=O Stretch | 1650 – 1690 (s) | Critical. Confirms peptide bond formation. Distinguishes dipeptide from single amino acid esters. |
| Amide II | N-H Bending | 1540 – 1560 (m) | Confirms secondary amide (peptide linkage). |
| Ammonium | N-H Stretch | 2800 – 3200 (br) | Confirms HCl salt form ( |
| Ether Link | C-O-C Stretch | 1150 – 1250 (s) | "Rule of Three" for esters; confirms ethoxy group presence. |
Scenario A: Synthesis Monitoring (Product vs. Precursor)
-
Differentiation: The precursor has the Ester C=O (~1740 cm⁻¹) and the Ammonium bands, but lacks the Amide I and Amide II bands .
-
Observation: As the coupling reaction proceeds, you will see the emergence of the Amide I peak at ~1660 cm⁻¹. If the reaction is incomplete, the ratio of Ester C=O to Amide I will be skewed, or the Amide peaks will be weak.
Scenario B: Stability Testing (Product vs. Hydrolysis Degradant)
-
Degradant: L-Leucyl-glycine (Free Acid).
-
Differentiation: Hydrolysis cleaves the ethyl group.
-
Disappearance: The sharp Ester C=O at 1740 cm⁻¹ vanishes.
-
Shift: A new Carboxylic Acid C=O appears around 1710 cm⁻¹ (if protonated) or carboxylate bands appear at 1550–1600 cm⁻¹ (if zwitterionic).
-
Appearance: A very broad "fermi resonance" band from the carboxylic acid O-H stretch appears between 2500–3000 cm⁻¹, often obscuring the C-H region.
-
Experimental Protocol (ATR-FTIR)
To ensure reproducibility, follow this self-validating protocol. This method uses Attenuated Total Reflectance (ATR), the modern standard over KBr pellets due to speed and lack of moisture interference.
Equipment & Settings
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 or 64 (to improve Signal-to-Noise ratio).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Workflow
-
System Blanking (Self-Validation):
-
Clean the crystal with isopropanol.
-
Collect a background spectrum (air).
-
Validation: Ensure the background shows only atmospheric
(2350 cm⁻¹) and vapor. If the baseline is noisy, reclean.
-
-
Sample Loading:
-
Place approx. 5–10 mg of L-Leu-Gly-OEt·HCl powder onto the crystal.[4]
-
Critical: Apply high pressure using the anvil. Good contact is essential for the solid-state salt to register clear peaks.
-
-
Acquisition:
-
Post-Processing:
-
Apply Baseline Correction (if the baseline drifts due to scattering).
-
Apply Atmospheric Correction (to remove water vapor noise in the Amide region).
-
Graphviz: Analytical Workflow
Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR analysis of peptide salts.
Data Interpretation & Troubleshooting
Common Issue: Hygroscopicity L-Leu-Gly-OEt·HCl is a salt and can be hygroscopic.[4]
-
Symptom:[4][7] A broad, undefined "mound" appearing around 3300–3500 cm⁻¹ (O-H stretch of water) that obscures the N-H salt bands.
-
Solution: Dry the sample in a desiccator or vacuum oven at 40°C for 2 hours before analysis.
Common Issue: Peak Overlap
The Amide I band (~1660 cm⁻¹) can sometimes overlap with the
-
Resolution: Focus on the Ester C=O (1740 cm⁻¹) . This peak is isolated and serves as the definitive marker for the integrity of the C-terminus.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Glycine, ethyl ester, hydrochloride.[8] National Institute of Standards and Technology.[3][8] [Link][3][8]
-
Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[9] (2018).[8][9] [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups: Amides and Esters.[Link]
-
Barth, A. Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews, 2020. (Provides authoritative assignment of Amide I/II bands). [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What Is Glycine Ethyl Ester Hydrochloride and How Is It Used in Peptide Synthesis? [jindunchemical.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Glycine, ethyl ester, hydrochloride [webbook.nist.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Elemental Analysis Standards for Dipeptide Ester Hydrochlorides
A Senior Scientist’s Guide to Characterization, Purity, and Protocol
Executive Summary
For drug development professionals and synthetic chemists, Dipeptide Ester Hydrochlorides represent a deceptively difficult class of compounds to characterize. While structurally simple, their physicochemical properties—specifically hygroscopicity , variable salt stoichiometry , and solvent inclusion —frequently cause them to fail the "Gold Standard" of Elemental Analysis (EA), defined as a deviation of
This guide moves beyond basic textbook definitions to provide a field-tested protocol for achieving passing EA results. It objectively compares the traditional Combustion Method against modern Quantitative NMR (qNMR) and establishes a decision framework for when to deploy each.
Part 1: The Challenge of the "0.4% Rule"
The American Chemical Society (ACS) and most high-impact journals require that found elemental percentages (Carbon, Hydrogen, Nitrogen) agree with calculated values within
For a dipeptide ester hydrochloride (e.g., H-Ala-Phe-OMe
-
The Hygroscopic Drift: The HCl moiety is highly hygroscopic. A sample exposed to air for even 2 minutes during weighing can absorb enough atmospheric moisture to skew Hydrogen values high and Carbon/Nitrogen values low.
-
The HCl Stoichiometry Trap: Synthesis often assumes a perfect 1:1 molar ratio of peptide to HCl. In reality, lyophilized peptides often exist as non-stoichiometric hydrates or hemi-salts, causing massive calculation errors.
-
Halogen Interference: High chloride content can interfere with standard combustion catalysts, requiring specific "halogen-resistant" configurations in the analyzer.
Part 2: Comparative Analysis of Methodologies
We compare the three primary methods for establishing purity and identity.
Table 1: Performance Matrix
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) | High-Res Mass Spec (HRMS) |
| Primary Output | Bulk Purity (% composition) | Molar Purity & Solvate Ratio | Molecular Identity (m/z) |
| Acceptance Standard | < 5 ppm mass error | ||
| Sample Required | 1–3 mg (Destructive) | 5–10 mg (Recoverable) | < 0.1 mg |
| Water Detection | Indirect (Causes failure) | Direct (Visible peak) | Invisible |
| Inorganic Salts | Detects via Residue/Ash | Invisible | Invisible |
| Cost/Run | Low ($) | Medium ( | High ( |
| Best For... | Final publication/submission | Troubleshooting & Solvate quantification | Confirming structure |
Deep Dive: Why qNMR is Winning
While CHN is the historical gatekeeper, qNMR is superior for dipeptide salts. If your CHN fails due to water, you are guessing. qNMR explicitly visualizes the water peak and residual synthesis solvents (e.g., Methanol, DMF), allowing you to recalculate the "Effective Molecular Weight" and prove purity despite the presence of solvates [2].
Part 3: The Self-Validating Experimental Protocol
To achieve the
Phase 1: Sample Preparation (The Critical Step)
Most failures occur here, not inside the machine.
-
Vacuum Drying: Place the dipeptide ester HCl in a vacuum oven at 40°C (do not exceed 60°C to avoid diketopiperazine formation) under high vacuum (< 1 mbar) for 24 hours .
-
Desiccant Choice: Use
(Phosphorus Pentoxide) in the drying pistol. Silica gel is insufficient for HCl salts. -
Equilibration: Allow the sample to reach room temperature under vacuum or inert gas (Argon) before opening.
Phase 2: The Weighing Workflow
Speed is accuracy.
-
Microbalance Calibration: Calibrate using a standard mass (e.g., 100 mg Class E2 weight).
-
The "Zero-Exposure" Technique:
-
Tare the tin capsule.
-
Remove sample from desiccator.
-
Load ~2 mg of sample immediately.
-
Crimp the capsule shut instantly. Do not wait for the reading to stabilize while the capsule is open.
-
Wait for the microbalance to stabilize after the capsule is sealed.
-
Phase 3: Instrument Configuration (CHN Analyzer)
-
Combustion Temp: Set to 980°C–1000°C . Peptide bonds are stable; high heat is needed for complete oxidation.
-
Carrier Gas: Helium (99.999% purity).
-
Halogen Scrubber: Ensure the reduction tube contains Silver Wool or a specific halogen scrubber (e.g., sulfanilamide-based additives) to trap the Chlorine gas (
). If passes to the detector, it will interfere with the Nitrogen reading. -
Calibration Standard: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) or Cystine (for sulfur-containing peptides).
Part 4: Data Interpretation & Troubleshooting Logic
If your results fall outside the
The "Hydrate Correction" Calculation
If Carbon is low and Hydrogen is high, your sample is wet. You must calculate the theoretical values for a hydrate model.
Formula:
Example:
-
Theory (Anhydrous): C=55.0%, H=6.0%
-
Found: C=53.2%, H=6.4%
-
Action: Recalculate theory for Peptide
1 . If the "Found" data matches the "Hydrate Theory" within 0.4%, the sample is pure but hydrated. Report it as such: "Anal. Calcd for : ..."
Part 5: Visualization of the Workflow
The following diagram illustrates the decision logic for characterizing Dipeptide Ester Hydrochlorides.
Figure 1: Decision logic for elemental characterization. Note the diversion to qNMR when standard combustion fails to account for complex solvation.
References
-
American Chemical Society. (2023).[1] ACS Guide to Scholarly Communication: Characterization of Organic Compounds. [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
A Guide to the Optical Rotation of L-Leucyl-Glycine Ethyl Ester Hydrochloride: Methodology, Comparative Data, and Best Practices
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide chemistry and drug development, the stereochemical purity of synthetic peptides is a critical quality attribute. Chiral molecules, such as the dipeptide L-leucyl-glycine ethyl ester hydrochloride (L-Leu-Gly-OEt.HCl), possess the ability to rotate plane-polarized light, a phenomenon known as optical activity. The measurement of this rotation, termed specific rotation, is a fundamental technique for confirming the enantiomeric integrity of a compound. An incorrect stereoisomer can lead to diminished or altered biological activity and potentially unforeseen toxicological effects.
This guide provides a comprehensive overview of the principles and a detailed methodology for determining the optical rotation of L-Leu-Gly-OEt.HCl. As a directly citable reference value for the specific rotation of this dipeptide ester hydrochloride is not consistently reported in publicly available scientific literature or commercial documentation, this guide will focus on establishing a robust, self-validating protocol for its measurement. Furthermore, we will present comparative data for its constituent amino acid, L-leucine, to provide a valuable point of reference for researchers.
The Principle of Optical Rotation
Optical rotation is an intrinsic property of chiral substances.[1] When a beam of plane-polarized light passes through a solution containing a chiral compound, the plane of the light is rotated either to the right (dextrorotatory, "+") or to the left (levorotatory, "-"). The magnitude and direction of this rotation are dependent on several factors, including the compound's structure, concentration, the path length of the light through the sample, the temperature, the solvent, and the wavelength of the light used.[1][2]
To standardize these measurements, the concept of specific rotation ([α]) is employed. It is defined as the observed angle of optical rotation (α) for a solution with a concentration of 1 gram per milliliter (or more practically, g/100 mL) in a sample tube with a path length of 1 decimeter (dm).[3][4]
Comparative Reference Data: L-Leucine
While a specific value for L-Leu-Gly-OEt.HCl is elusive, the optical rotation of its chiral component, L-leucine, is well-documented. It is important to note that the specific rotation of an amino acid can vary significantly with the solvent used, particularly with changes in pH which affect the ionization state of the molecule.[5] For instance, the specific rotation of L-leucine becomes more positive in acidic solutions like hydrochloric acid (HCl) compared to its value in neutral or basic solutions.[6]
The following table summarizes published specific rotation values for L-leucine under various conditions, which can serve as a useful benchmark.
| Compound | Specific Rotation [α] | Temperature (°C) | Wavelength (nm) | Concentration | Solvent |
| L-Leucine | +14.5° to +16.0° | 20 | 589.3 (Na D-line) | 1 g / 25 mL | 6 mol/L HCl |
| L-Leucine | +15.1° | 26 | 589.3 (Na D-line) | Not Specified | 6N HCl |
| L-Leucine | +15.1° | 25 | 589.3 (Na D-line) | 0.026 M | 6 N HCl |
Data sourced from the Japanese Pharmacopoeia XIV, PubChem, and a Sigma-Aldrich product information sheet.[6][7]
Experimental Protocol for Determining the Specific Rotation of L-Leu-Gly-OEt.HCl
This protocol provides a step-by-step methodology for the accurate and reproducible measurement of the specific rotation of L-Leu-Gly-OEt.HCl.
Instrumentation and Materials
-
High-precision polarimeter (capable of measurements at the sodium D-line, 589.3 nm)
-
Polarimeter sample cell (1 dm path length)
-
Analytical balance (readable to ±0.1 mg)
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
L-Leu-Gly-OEt.HCl (of the highest possible purity)
-
Solvent: Given that the compound is a hydrochloride salt, a polar solvent is appropriate. Ethanol or methanol are common choices. For consistency with related compounds, high-purity, anhydrous ethanol is recommended. Deionized water can also be used, but the solvent must be consistently reported.
Workflow Diagram
Caption: Experimental workflow for determining specific rotation.
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh approximately 100-500 mg of L-Leu-Gly-OEt.HCl using an analytical balance. The exact mass should be recorded to four decimal places.
-
Quantitatively transfer the weighed solid to a 25 mL or 50 mL Class A volumetric flask.
-
Add a portion of the chosen solvent (e.g., anhydrous ethanol) and gently swirl to dissolve the compound completely.
-
Once dissolved, carefully add more solvent until the meniscus reaches the calibration mark on the neck of the flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Allow the solution to equilibrate to the standard measurement temperature, typically 20°C or 25°C.
-
-
Polarimeter Calibration and Measurement:
-
Power on the polarimeter and allow the sodium lamp to warm up and stabilize.
-
Calibrate the instrument by filling the 1 dm sample cell with the pure solvent. This "blank" measurement should yield a rotation of 0°. If not, adjust the instrument accordingly.
-
Empty the sample cell, rinse it thoroughly with the prepared L-Leu-Gly-OEt.HCl solution, and then fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the filled sample cell in the polarimeter.
-
Record the observed optical rotation (α) in degrees. A stable reading should be obtained.
-
Perform multiple readings (e.g., 3-5) and calculate the average to minimize random errors.
-
-
Calculation of Specific Rotation:
-
Calculate the concentration (c) of the solution in g/mL.
-
Use the following formula to calculate the specific rotation:
[α]Tλ = α / (c * l)
Where:
-
[α]Tλ is the specific rotation at temperature T and wavelength λ.
-
α is the average observed rotation in degrees.
-
c is the concentration in g/mL.
-
l is the path length of the sample cell in decimeters (dm) (typically 1 dm).
-
-
Causality Behind Experimental Choices
-
Choice of Solvent: The hydrochloride salt form of the dipeptide necessitates a polar solvent for dissolution. Ethanol is a good choice as it is less hygroscopic than methanol and is a common solvent for optical rotation measurements. The key is consistency; the same solvent must be used for any comparative studies.
-
Concentration: While specific rotation should theoretically be independent of concentration, in reality, intermolecular interactions in concentrated solutions can cause deviations.[8] Therefore, it is advisable to perform measurements at a defined, and relatively dilute, concentration.
-
Temperature Control: Optical rotation is temperature-dependent.[2] Conducting measurements in a temperature-controlled instrument or ensuring the sample has equilibrated to a stable room temperature is crucial for reproducibility.
-
Wavelength: The sodium D-line (589.3 nm) is the historical and most common standard for specific rotation measurements, ensuring that results can be compared with the vast majority of published data.[2]
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the obtained value, the following steps should be integral to the protocol:
-
System Suitability Test: Before measuring the sample, measure the optical rotation of a certified reference standard (e.g., a sucrose solution of known concentration) to verify the polarimeter's performance.
-
Method Precision: The precision of the method should be established by performing repeated measurements of the same sample preparation. The relative standard deviation (RSD) of these measurements should be within an acceptable limit (e.g., <2%).
-
Intermediate Precision: To assess the ruggedness of the method, the analysis can be performed by a different analyst on a different day. The results should be comparable.
By adhering to this rigorous, well-defined protocol, researchers can confidently determine the specific rotation of L-Leu-Gly-OEt.HCl and use this data as a reliable indicator of its stereochemical purity for quality control and in support of drug development endeavors.
References
-
MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2746. [Link]
-
MacDonald, J. C. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. National Research Council of Canada. [Link]
-
ChemEurope. (n.d.). Specific rotation. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. [Link]
-
The Japanese Pharmacopoeia, 14th Edition. (2001). L-Leucine. [Link]
-
PubChem. (n.d.). L-Leucine. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Specific rotation. [Link]
-
PubMed. (2014). Leucine accelerates blood ethanol oxidation by enhancing the activity of ethanol metabolic enzymes in the livers of SHRSP rats. [Link]
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A Comparative Guide to TLC Visualization Methods for Purity Assessment of H-Leu-Gly-OEt.HCl
This guide provides an in-depth comparison of common Thin-Layer Chromatography (TLC) visualization methods for assessing the purity of the dipeptide ethyl ester, L-Leucyl-glycine ethyl ester hydrochloride (H-Leu-Gly-OEt.HCl). As a fundamental building block in peptide synthesis and drug development, ensuring its purity is paramount to the success of subsequent experimental stages. TLC offers a rapid, cost-effective, and highly versatile method for this purpose.[1][2] However, since this compound and its potential impurities (e.g., starting amino acids) are colorless, post-chromatographic visualization is essential.
This document moves beyond a simple listing of protocols to explain the underlying chemical principles, operational nuances, and comparative performance of three widely-used visualization techniques: Ninhydrin, Iodine Vapor, and Potassium Permanganate. The objective is to empower researchers to make informed decisions based on the specific requirements of their analysis, whether for routine reaction monitoring or rigorous quality control.
Foundational Principles: TLC for Dipeptide Analysis
The separation of this compound from its potential impurities via TLC is governed by the differential partitioning of the analytes between a stationary phase and a mobile phase.
-
Stationary Phase: Silica gel 60 F254 plates are the standard choice. The polar silanol groups (Si-OH) on the silica surface interact with polar analytes through hydrogen bonding, slowing their migration up the plate.
-
Mobile Phase (Eluent): A carefully selected solvent system is critical for achieving effective separation. For polar compounds like dipeptides, a multi-component eluent is typically required. A common and effective system is a mixture of n-Butanol, Acetic Acid, and Water (e.g., 3:1:1 v/v/v) .[3]
-
n-Butanol: The primary, less polar solvent that drives the mobile phase up the plate.
-
Acetic Acid: An acidic component that protonates the analytes, influencing their polarity and interaction with the stationary phase, while also improving spot shape.
-
Water: A highly polar component that modifies the polarity of the mobile phase and helps to saturate the stationary phase.
-
The purity of a sample is visually assessed by the presence of a single, well-defined spot at a characteristic Retention Factor (Rf) value, compared against a reference standard.[4] Impurities will appear as separate spots with different Rf values.
TLC Experimental Workflow
The general workflow for analyzing this compound purity is a prerequisite for any visualization method.
Caption: General experimental workflow for TLC purity analysis.
Comparative Analysis of Visualization Methods
The choice of visualization agent is critical and depends on factors such as required sensitivity, desired permanence, and the chemical nature of the expected impurities.
Method 1: Ninhydrin Staining
Ninhydrin is arguably the most common reagent for detecting amino acids and peptides on a TLC plate.[5]
-
Mechanism of Action: Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amine of the N-terminal leucine in this compound. This reaction, upon heating, produces a highly conjugated purple-colored product known as Ruhemann's purple.[6] This specific chemical reaction makes it a highly sensitive and reliable method.
Caption: Reaction of ninhydrin with a primary amine.
-
Performance:
-
Specificity: Excellent for primary and secondary amines. It will detect the dipeptide as well as any free amino acid impurities.
-
Sensitivity: High. Can typically detect low microgram quantities.
-
Permanence: The colored spots are stable for an extended period, allowing for reliable documentation.
-
Ease of Use: Requires the preparation of a spray reagent and a heating step, which must be performed in a fume hood.
-
Method 2: Iodine Vapor
Iodine staining is a general-purpose, semi-destructive method for visualizing a wide variety of organic compounds.[7]
-
Mechanism of Action: This method does not rely on a chemical reaction but on the physical adsorption of iodine vapor onto the analyte spots. Iodine forms weak, colored charge-transfer complexes with organic molecules.[7][8] The spots appear as yellow or brown against a lighter tan background.
-
Performance:
-
Specificity: Non-specific. It will visualize most organic compounds, including the dipeptide and potentially non-amine impurities that would be invisible to ninhydrin.
-
Sensitivity: Moderate. Less sensitive than ninhydrin.
-
Permanence: The spots are transient and will fade as the iodine sublimes off the plate.[8] It is crucial to circle the spots with a pencil immediately after visualization.
-
Ease of Use: Extremely simple. Requires only a closed chamber with a few iodine crystals. No heating is necessary.[1]
-
Method 3: Potassium Permanganate (KMnO₄) Stain
This is a rapid, destructive visualization method based on an oxidation-reduction reaction.
-
Mechanism of Action: The dipeptide contains functional groups that are susceptible to oxidation by the strong oxidizing agent, potassium permanganate (KMnO₄). In an alkaline solution, the deep purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate.[9] This results in the appearance of yellow-to-brown spots on a pink or purple background.
-
Performance:
-
Specificity: General for any oxidizable compound. This includes amines, alcohols, and any potential side-products with alkene or aldehyde groups.
-
Sensitivity: High. Often comparable to ninhydrin.
-
Permanence: The spots are permanent.
-
Ease of Use: Simple dipping or spraying procedure. Gentle heating can sometimes accelerate color development for less reactive compounds, but is often not required for amines.[8][10]
-
Data Summary and Comparison
The choice of method can be guided by the specific analytical goal. The following table provides a direct comparison of the key performance attributes.
| Feature | Ninhydrin | Iodine Vapor | Potassium Permanganate (KMnO₄) |
| Principle | Chemical Reaction | Physical Adsorption / Complexation | Oxidation-Reduction |
| Specificity | Primary/Secondary Amines | General Organic Compounds | Oxidizable Functional Groups |
| Sensitivity | High | Moderate | High |
| Spot Color | Purple/Violet[6] | Yellow/Brown[1] | Yellow/Brown on Purple Background[9] |
| Permanence | Permanent | Transient (fades)[8] | Permanent |
| Destructive? | Yes | Semi-destructive (reversible)[7] | Yes |
| Heating Required? | Yes (~110°C) | No | Optional (gentle heat may speed up) |
| Best For | Specific detection of amine-containing impurities. | Quick, non-destructive check; visualizing a broad range of impurities. | Rapid, sensitive, general screening for impurities. |
Detailed Experimental Protocols
This section provides a self-validating protocol for the purity analysis of this compound. The inclusion of a standard and a co-spot is essential for trustworthy results.[4]
Materials & Reagents
-
TLC Plates: Silica gel 60 F254, aluminum-backed.
-
Mobile Phase: n-Butanol, Glacial Acetic Acid, Deionized Water (3:1:1 v/v/v).
-
Sample Preparation:
-
Test Solution: 1-2 mg/mL of this compound in ethanol or methanol.
-
Standard Solution: 1-2 mg/mL of a known pure reference standard of this compound in the same solvent.
-
-
Visualization Reagents (Choose one):
-
Ninhydrin Spray: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[10]
-
Iodine Chamber: A closed glass chamber (e.g., a jar with a lid) containing a few crystals of solid iodine.[8]
-
KMnO₄ Dip: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water.[11]
-
Step-by-Step TLC Procedure
-
Chamber Saturation: Pour the prepared mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the chamber saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible chromatograms.
-
Plate Preparation: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark three distinct points on this line for spotting.
-
Spotting:
-
Using a capillary tube, apply a small spot (~1-2 µL) of the Standard Solution on the first mark.
-
Apply a spot of the Test Solution on the second mark.
-
Apply a spot of the Standard Solution directly on top of a spot of the Test Solution (this is the co-spot ) on the third mark. Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications.
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the solvent level. Close the lid and allow the eluent to ascend the plate via capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Drying: Allow the plate to air-dry completely in a fume hood to remove all traces of the mobile phase. Gentle heat from a heat gun can be used to accelerate drying.
Visualization Procedures
Proceed with ONE of the following methods:
-
4.3.1 Ninhydrin Visualization
-
In a fume hood, spray the dried plate evenly with the ninhydrin solution until it is damp but not saturated.
-
Place the plate on a hot plate set to approximately 110°C or use a heat gun.
-
Heat for 5-10 minutes until colored spots appear. Primary amines will typically yield purple spots.
-
-
4.3.2 Iodine Visualization
-
Place the dried TLC plate inside the iodine chamber and close the lid.
-
Allow the plate to remain in the chamber until yellow-brown spots become visible against a lighter background (typically 1-10 minutes).
-
Remove the plate and immediately circle all visible spots with a pencil, as they will fade over time.[8]
-
-
4.3.3 Potassium Permanganate Visualization
-
Holding the top of the dried plate with forceps, quickly dip it into the KMnO₄ solution for 1-2 seconds.
-
Remove the plate and let the excess reagent drip off onto a paper towel.
-
Spots will appear as yellow-brown areas against a purple background, usually within a minute. Gentle warming with a heat gun can enhance faint spots.
-
Interpretation of Results
-
Purity Assessment: The test sample is considered pure if it shows a single spot that has the same Rf value as the reference standard. The co-spot should appear as a single, consolidated spot.
-
Impurity Detection: The presence of additional spots in the lane of the test sample indicates impurities.
-
Rf Calculation: Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
References
-
Amrita Virtual Lab. (2011). Separation of Amino Acids by Thin Layer Chromatography (Theory). Amrita Vishwa Vidyapeetham. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Jubbair, S., & Fatima, N. (2016). A modified spray reagent for the detection of amino acids on thin layer chromatography plates. Journal of Applied Pharmaceutical Science, 6(11), 198-202. [Link]
-
Sandtorv, A. (2021). 5.4: TLC- IDENTITY AND PURITY. Chemistry LibreTexts. [Link]
-
Chemistry Stack Exchange. (2016). How to interpret TLC data regarding the purity of one's sample. [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. [Link]
-
Wiestaw, F., et al. (2014). Detection Progress of Selected Drugs in TLC. PMC - NIH. [Link]
-
eGyanKosh. EXPERIMENT 6 THIN LAYER CHROMATOGRAPHIC SEPARATION AND IDENTIFICATION OF AMINO ACIDS. [Link]
-
Nichols, L. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
REACH Devices. TLC of aminoacids and short peptides. [Link]
-
University of Rochester, Department of Chemistry. Magic Formulas: TLC Stains. [Link]
-
Sulieman, A. A. (2020). Advanced Techniques of TLC, HPLC, GC, and Applications for Study and Analysis Amino Acids & Peptide Compounds. ResearchGate. [Link]
-
Chem-Supply. TLC stains. [Link]
-
Amrita University. (2011, January 14). Separation of Amino acids by TLC [Video]. YouTube. [Link]
-
Ciupa, A., et al. (2013). Quantitative Thin-Layer Chromatographic Method for Determination of Amantadine Hydrochloride. PMC. [Link]
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A Senior Application Scientist's Guide to the Validation of Enzymatic Assays: A Comparative Analysis Using the H-Leu-Gly-OEt.HCl Substrate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Assay Validation
In the landscape of drug discovery and biochemical research, the reliability of experimental data is paramount. Enzymatic assays, which form the bedrock of kinetic studies, inhibitor screening, and quality control, are no exception. An unvalidated or poorly validated assay can generate misleading data, leading to costly failures in later-stage development. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. This guide provides an in-depth, experience-driven framework for the validation of an enzymatic assay, using the hydrolysis of the dipeptide substrate Leucyl-glycine ethyl ester (H-Leu-Gly-OEt.HCl) by the serine protease α-chymotrypsin as a practical case study.
Chymotrypsin is a digestive enzyme that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine[2]. Its well-characterized mechanism makes it an ideal model for illustrating the principles of assay validation. This compound, while not a classic aromatic substrate, can be hydrolyzed by chymotrypsin-like proteases, offering a valuable alternative for specific research questions where avoiding aromatic rings is desirable.[3] This guide will not only detail the validation process for this specific substrate but also compare its performance characteristics against more conventional chromogenic and fluorogenic alternatives, providing a comprehensive decision-making framework for substrate selection.
Pillar 1: Foundational Principles of Enzymatic Assay Validation
Before embarking on any experimental work, it is crucial to understand the core validation parameters as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) in their Q2(R1) guidelines[1][4][5]. These are not mere checkboxes but interdependent characteristics that collectively ensure the integrity of the data generated.
-
Specificity: This is the ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. For an enzyme assay, this means ensuring that the measured activity is solely due to the enzyme of interest acting on the intended substrate.[6] This is often confirmed using specific inhibitors or by testing the assay against a panel of related enzymes.
-
Accuracy: Accuracy measures the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. In enzyme kinetics, this can be assessed by spike-recovery experiments, where a known amount of product is added to the reaction mixture and its recovery is quantified.
-
Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.
-
Reproducibility: Precision between different laboratories (inter-laboratory trials).
-
-
Linearity & Range: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample. The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. For enzyme assays, this translates to the range of enzyme or substrate concentrations that produce a linear response in product formation over a defined time.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: This is a measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, incubation time). It provides an indication of its reliability during normal usage.
Pillar 2: A Practical Workflow for Validating a Chymotrypsin Assay using this compound
The hydrolysis of the peptide bond in this compound by α-chymotrypsin results in the formation of H-Leu and Gly-OEt. The increase in free amine groups can be monitored using reagents like ninhydrin or fluorescamine, but a simpler and more direct method is to monitor the consumption of the substrate or formation of a product via High-Performance Liquid Chromatography (HPLC). The following protocol outlines a validation strategy using an HPLC-based method.
Caption: Decision tree for chymotrypsin substrate selection.
Comparative Data Summary
The following table provides a qualitative and quantitative comparison of this compound with common alternatives for α-chymotrypsin assays.
| Parameter | This compound | N-Benzoyl-L-tyrosine ethyl ester (BTEE) | N-Succinyl-AAPF-pNA | N-Succinyl-LLVY-AMC |
| Substrate Type | Dipeptide Ester | N-Acylated Amino Acid Ester | Chromogenic Peptide | Fluorogenic Peptide |
| Detection Method | HPLC (Endpoint) | Spectrophotometry (Continuous, ΔA₂₅₆) | Spectrophotometry (Continuous, ΔA₄₀₅) | Fluorometry (Continuous, Ex/Em ~380/460) |
| Relative Sensitivity | Low to Moderate | Moderate | High | Very High |
| Throughput | Low | Moderate | High | High |
| Pros | - Simple, well-defined structure- Useful for specific structural studies | - Classic, well-characterized substrate- Direct spectrophotometric reading | - Good sensitivity- Suitable for HTS- Continuous assay | - Highest sensitivity- Ideal for low enzyme concentrations- Suitable for HTS |
| Cons | - Requires separation (HPLC)- Low throughput- Endpoint assay | - Potential for substrate inhibition- Lower sensitivity than pNA/AMC | - Inner filter effects at high [S]- Can be less specific than esters | - More expensive- Susceptible to light/quenching- Inner filter effects |
| Typical Km (mM) | Variable (Generally higher) | ~0.1 - 0.2 | ~0.05 - 0.1 | ~0.01 - 0.05 |
Conclusion
The validation of an enzymatic assay is a multi-faceted process that underpins the reliability of biochemical and pharmacological research. As demonstrated with the α-chymotrypsin-mediated hydrolysis of this compound, a thorough validation plan must systematically address specificity, accuracy, precision, linearity, and robustness, grounded in the principles of authoritative guidelines like ICH Q2(R1).[1][5]
The choice of substrate is a critical determinant of an assay's performance characteristics. While simple ester substrates like this compound are valuable for detailed kinetic and structural studies requiring separation-based analytics, they are often impractical for high-throughput applications. In contrast, chromogenic and fluorogenic substrates offer the sensitivity and scalability required for large-scale screening campaigns. [7][8]By carefully considering the experimental goals and weighing the pros and cons of each substrate class, researchers can design and validate an assay that is not only scientifically sound but also perfectly suited to its intended purpose.
References
- Smolecule. (n.d.). Buy this compound.
-
Manafi, M., & Hanny, K. (1999). Comparison of fluorogenic and chromogenic assay systems in the detection of Escherichia coli O157 by a novel polymyxin-based ELISA. PubMed. Retrieved from [Link]
-
Zheng, F., & Wang, Q. (2013). Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant. PMC. Retrieved from [Link]
-
Ingles, D. W., & Knowles, J. R. (1966). The α-chymotryptic hydrolysis of glycine esters. PMC - NIH. Retrieved from [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
-
Leardi, R. (2011). Substrate binding site in bovine chymotrypsin Aγ. Crystallographic study using peptide chloromethyl ketones as site-specific inhibitors. ACS Publications. Retrieved from [Link]
-
Laguette, M. J., et al. (1982). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. PNAS. Retrieved from [Link]
-
Sigma-Aldrich. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. PMC - NIH. Retrieved from [Link]
-
Arian, D., Harenberg, J., & Krämer, R. (2016). A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. ACS Publications. Retrieved from [Link]
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Dahms, T. E., et al. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI - NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Chymotrypsin. Retrieved from [Link]
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Liu, Y., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Publications. Retrieved from [Link]
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Beck, J. R., & Canfield, C. J. (1964). Kinetics of α-chymotrypsin action. I. pH, solvent, and temperature effects. ResearchGate. Retrieved from [Link]
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Pál, G., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. NIH. Retrieved from [Link]
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Safety Operating Guide
Part 1: Core Safety Profile and Hazard Assessment
An Expert Guide to the Safe and Compliant Disposal of H-Leu-Gly-OEt.HCl
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. The dipeptide ester H-L-Leucyl-glycine ethyl ester hydrochloride (this compound) is a valuable building block in peptide synthesis and related biochemical research.[1][2] However, like all laboratory chemicals, its lifecycle extends beyond the experiment. Proper disposal is not merely a logistical task; it is a fundamental aspect of laboratory safety, environmental responsibility, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the disposal of this compound. It moves beyond a simple checklist to explain the rationale behind each procedure, ensuring a deep understanding that fosters a culture of safety and scientific integrity.
Before any disposal procedure can be initiated, a thorough understanding of the chemical's properties and hazards is essential. While this compound itself has limited specific toxicology data, we can infer its primary hazards from its structure and the safety data for its close analogue, Glycine ethyl ester hydrochloride (CAS 623-33-6).[3][4][5]
The hydrochloride salt imparts a mildly acidic nature to the compound in solution.[6] The primary documented hazard associated with this class of compounds is the potential for serious eye damage.[7][8] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE).
| Property / Hazard | Description | Source(s) |
| GHS Classification | Serious Eye Damage, Category 1 (H318) | [7][8] |
| Physical State | White to off-white crystalline solid/powder. | [4][6] |
| Solubility | Highly soluble in water (>1000 g/L at 20°C). | [6] |
| pH | Approximately 3 (for a 1% aqueous solution). | [6] |
| Incompatibilities | Strong oxidizing agents. | [6] |
| Hazardous Decomposition | Combustion may produce Nitrogen oxides (NOx), Carbon oxides (CO, CO₂), and Hydrogen chloride gas. | [6][8] |
Causality of Required PPE:
-
Eye Protection: The classification as a Category 1 eye irritant necessitates the use of safety glasses with side shields or, preferably, chemical splash goggles.[6][7] This is a non-negotiable minimum requirement to prevent irreversible eye damage.
-
Hand Protection: Impermeable gloves (e.g., nitrile) must be worn to prevent skin contact. While not classified as a major skin irritant, good laboratory practice dictates avoiding direct contact with any chemical.[7]
-
Body Protection: A standard lab coat should be worn to protect against incidental contact and contamination of personal clothing.
Part 2: The Disposal Decision Workflow
The proper disposal route for this compound depends on its form. The following workflow provides a logical decision-making process from the point of waste generation to its final disposition. This system ensures that each waste stream is handled in a compliant and safe manner.
Caption: Decision workflow for this compound waste streams.
Part 3: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is critical for ensuring safety and compliance. The following procedures detail the correct handling for each waste stream identified in the workflow.
Protocol 1: Disposal of Unused or Expired Solid this compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Preparation: Ensure you are in a well-ventilated area and are wearing the required PPE (goggles, gloves, lab coat).
-
Containerization: The chemical should be kept in its original container if possible. If not, transfer it to a new, chemically compatible container with a secure, screw-top lid. The container must be dry and in good condition.
-
Labeling: Label the container clearly as "Hazardous Waste." The label must include the full chemical name: "H-L-Leucyl-glycine ethyl ester hydrochloride," the approximate quantity, and the date of accumulation.
-
Segregation and Storage: Store the sealed waste container in a designated satellite accumulation area. It should be stored with other compatible solid organic waste, away from strong oxidizing agents.[6]
-
Arrangement for Disposal: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup.[9][10]
Protocol 2: Disposal of Contaminated Materials
This protocol covers items that have come into direct contact with this compound, such as gloves, weigh boats, paper towels, or spill absorbents.
-
Collection: Place all contaminated solid debris into a designated hazardous waste container. This is often a durable, labeled plastic bag or a lined solid waste drum.
-
Avoid Dust Generation: When handling contaminated powders or absorbents, do so carefully to avoid making dust airborne.[7][11]
-
Sealing and Labeling: Once full, or at the end of the procedure, securely seal the container. Ensure it is labeled with "Hazardous Waste" and a general description of the contents (e.g., "Debris contaminated with this compound").
-
Disposal: Store the sealed container in the satellite accumulation area for EHS pickup. Contaminated labware, such as glassware, should also be considered hazardous waste and packaged appropriately for disposal.[12]
Protocol 3: Management of Aqueous Solutions
This protocol is for any solutions containing dissolved this compound.
-
Prohibition of Drain Disposal: Under no circumstances should solutions of this compound be poured down the sink. [7][8] The acidic nature of the solution and its chemical content are generally not suitable for sewer disposal without specific treatment and explicit permission from local authorities and institutional EHS, which is rarely granted.[13][14]
-
Collection: Pour all aqueous waste containing this compound into a designated, properly vented, and chemically compatible container for hazardous aqueous waste.
-
Labeling: The waste container must be accurately labeled with "Hazardous Waste" and a complete list of all chemical constituents and their approximate concentrations.
-
Storage and Disposal: Keep the container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.[9] Arrange for pickup by EHS.
Protocol 4: Decontamination of Empty Containers
An "empty" container that once held this compound is not truly empty and must be decontaminated before disposal.
-
Initial Rinse (Rinsate Collection): Under a fume hood and with appropriate PPE, rinse the empty container three times with a small amount of a suitable solvent (deionized water is effective due to the compound's high solubility).[12]
-
Crucial Step: The first two rinses (the "rinsate") must be collected and disposed of as liquid hazardous waste, as described in Protocol 3.[12] This rinsate will contain residual chemical.
-
Final Rinse: The third rinse can typically be disposed of down the drain, but check with your institutional policy.
-
Container Disposal: Once triple-rinsed, deface or remove the original chemical label to prevent confusion.[10] The clean, decontaminated container can now be disposed of in the regular trash or recycling, according to your facility's procedures.[10][12]
Conclusion: A Commitment to Safety and Stewardship
The proper disposal of this compound is a straightforward process when guided by a clear understanding of its hazards and a structured, logical workflow. The core principle is that all forms of this chemical waste—solid, liquid solutions, and contaminated debris—must be managed as regulated hazardous waste. This means meticulous collection, secure containerization, accurate labeling, and final disposition through your institution's certified EHS program. By adhering to these protocols, researchers uphold their commitment to personal safety, environmental stewardship, and scientific excellence.
References
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. ACS. [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, Lehigh University. [Link]
-
Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. VUMC Office of Clinical and Research Safety. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Carl ROTH. [Link]
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Medicago AB. (2024, April 2). Safety Data Sheet: Glycine-HCL Pouches pH 3.0. Medicago AB. [Link]
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Carl ROTH. (n.d.). Safety data sheet: Hydrochloric acid. Carl ROTH. [Link]
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National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. NSTA. [Link]
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Aapptec Peptides. (n.d.). H-Gly-OEt HCl [623-33-6]. Aapptec. [Link]
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PubChem. (n.d.). H-Gly-Gly-Gly-OEt.HCl. National Center for Biotechnology Information. [Link]
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The Journal of Organic Chemistry. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. ACS Publications. [Link]
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A Comprehensive Guide to the Safe Handling of H-Leu-Gly-OEt.HCl: Personal Protective Equipment and Disposal Protocols
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of safety grounded in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for the handling and disposal of H-Leu-Gly-OEt.HCl (L-Leucyl-glycine ethyl ester hydrochloride). While this dipeptide derivative is a valuable tool in drug development and biochemical research, its chemical properties necessitate stringent safety protocols to protect researchers and ensure the integrity of experimental outcomes. This document is structured to provide not only step-by-step guidance but also the scientific rationale behind each recommendation.
Understanding the Hazard: A Proactive Approach to Safety
This compound, as a hydrochloride salt of an amino acid ester, is anticipated to share hazard characteristics with similar compounds, such as glycine ethyl ester hydrochloride. The primary concerns are its potential for causing skin and eye irritation or burns upon direct contact, and respiratory irritation if the powder is inhaled.[1][2] The hydrochloride moiety imparts an acidic nature, which can contribute to its corrosive effects.[2][3] Therefore, a comprehensive safety plan must be built around preventing exposure through these routes.
Core Principles of Safe Handling:
-
Exposure Minimization: The fundamental principle is to minimize all direct contact with the compound.
-
Containment: Handling procedures should be designed to contain the powdered form and prevent aerosolization.
-
Preparedness: All personnel must be aware of emergency procedures in the event of accidental exposure or spillage.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of institutional mandate alone; it is a critical, scientifically-informed decision to mitigate identified risks. Each component of the recommended PPE ensemble serves a specific protective function.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. Standard safety glasses are insufficient as they do not provide a seal around the eyes. |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact.[4] It is advisable to change gloves regularly, as their protective properties can degrade over time with exposure.[5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes | Prevents injury from spills and dropped equipment. |
| Respiratory Protection | Use of a fume hood | Essential for handling the powder to prevent inhalation of airborne particles.[4] If a fume hood is not available, a properly fitted respirator with a particulate filter may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing risk and ensuring reproducible experimental conditions.
Preparation and Weighing:
-
Work Area Preparation: Before handling this compound, ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: When weighing the powdered compound, do so within the fume hood to contain any dust.[4] Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Container Handling: Always handle containers of this compound with care, ensuring they are properly sealed when not in use.
Solubilization and Use:
-
Solvent Addition: Add solvents to the powdered this compound slowly and carefully to avoid splashing.
-
Mixing: If sonication or vortexing is required, ensure the container is securely capped.
-
Experimental Use: During experimental procedures, maintain good laboratory practices, including avoiding hand-to-mouth contact and practicing proper aseptic techniques where applicable.
Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour any solutions down the drain.[6][7]
-
Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.
Decontamination and Final Disposal:
-
Work Area Decontamination: After handling is complete, decontaminate the work surface with an appropriate cleaning agent.
-
PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin or clothing. Dispose of gloves and any other disposable PPE in the designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Emergency Procedures: Planning for the Unexpected
In the event of accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
-
Spill: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, cover the spill with an inert absorbent material and sweep it up, minimizing dust generation.[6] Moisten the material with water to prevent it from becoming airborne.[9] Place the absorbed material in a sealed container for disposal.
By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the principles of scientific integrity and responsible research.
References
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]
-
Kem-En-Tec Nordic. Glycine-HCL Pouches pH 3.0 Safety Data Sheet. [Link]
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Carl ROTH. Safety Data Sheet: Glycine. [Link]
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National Center for Biotechnology Information. An Evaluation of the Occupational Health Hazards of Peptide Couplers. [Link]
-
Biovera. Laboratory Safety Guidelines for Peptide Handling. [Link]
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Carl ROTH. Safety Data Sheet: Glycine. [Link]
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Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
